Carboxyphosphamide-d4
Description
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Structure
2D Structure
Properties
Molecular Formula |
C7H15Cl2N2O4P |
|---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,3D2 |
InChI Key |
QLAKAJLYYGOZQL-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)O)Cl |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Carboxyphosphamide-d4
This technical guide provides a comprehensive overview of the synthesis and purification of carboxyphosphamide-d4, a deuterated metabolite of the widely used antineoplastic agent, cyclophosphamide. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, this guide outlines a scientifically grounded, proposed synthesis route based on the known metabolic pathway of cyclophosphamide.
Introduction
This compound is the deuterated analog of carboxyphosphamide, an inactive metabolite of cyclophosphamide.[1] Labeled with deuterium, it serves as a crucial internal standard for pharmacokinetic and metabolic studies of cyclophosphamide, enabling precise quantification in biological matrices by mass spectrometry.[2] Understanding the synthesis and purification of this labeled compound is essential for its application in drug metabolism and clinical research.
Carboxyphosphamide is formed in vivo via the oxidation of aldophosphamide, which is in equilibrium with 4-hydroxycyclophosphamide, the primary active metabolite of cyclophosphamide.[1][3] This oxidation is primarily catalyzed by the enzyme aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform.[1][4][5]
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1246817-74-2 |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P |
| Appearance | Off-White to Pale Yellow Solid |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere |
Metabolic Pathway of Cyclophosphamide
The formation of carboxyphosphamide is a critical step in the detoxification pathway of cyclophosphamide. The metabolic cascade begins with the hepatic oxidation of cyclophosphamide by cytochrome P450 enzymes to 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then either converted to the active cytotoxic agent, phosphoramide mustard, or detoxified by ALDH to the inactive carboxyphosphamide.
Proposed Synthesis of this compound
A biomimetic approach is proposed for the synthesis of this compound, starting from the commercially available cyclophosphamide-d4. This multi-step synthesis involves the initial oxidation of cyclophosphamide-d4 to an intermediate, which is then further oxidized to the final product.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxycyclophosphamide-d4
A mild oxidation of cyclophosphamide-d4 can be achieved using various methods, including enzymatic approaches or controlled chemical oxidation. One potential method involves the use of a peroxygenase enzyme, which has been shown to hydroxylate cyclophosphamide.[6]
-
Materials: Cyclophosphamide-d4, unspecific peroxygenase (e.g., from Marasmius rotula), sodium acetate buffer, hydrogen peroxide.
-
Procedure:
-
Dissolve cyclophosphamide-d4 in a sodium acetate buffer (e.g., 20 mM, pH 5.5).
-
Add the peroxygenase enzyme to the solution.
-
Initiate the reaction by the slow addition of hydrogen peroxide using a syringe pump.
-
Monitor the reaction progress by HPLC until maximum conversion to 4-hydroxycyclophosphamide-d4 is observed.
-
Quench the reaction and proceed to the next step.
-
Step 2: Oxidation to this compound
The intermediate 4-hydroxycyclophosphamide-d4/aldophosphamide-d4 tautomeric mixture is then oxidized to this compound. This can be achieved using a chemical oxidizing agent that mimics the action of aldehyde dehydrogenase.
-
Materials: 4-hydroxycyclophosphamide-d4 solution from Step 1, potassium permanganate (KMnO₄) or other suitable oxidizing agent.
-
Procedure:
-
Cool the reaction mixture from Step 1 in an ice bath.
-
Slowly add a solution of potassium permanganate. The oxidation of cyclophosphamide with KMnO₄ has been reported to yield 4-ketocyclophosphamide, indicating its reactivity at the 4-position.[7] Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the carboxylic acid.
-
Monitor the reaction by LC-MS until the desired product is formed.
-
Quench the reaction, for example, by the addition of sodium bisulfite.
-
Purification of this compound
The purification of the final product, a carboxylic acid, from the reaction mixture is a critical step to ensure high purity for its use as an analytical standard. A multi-step purification protocol is proposed.
Experimental Protocol
Step 1: Extraction
-
Acidify the aqueous reaction mixture to a pH below the pKa of carboxyphosphamide (typically pH < 3) using a dilute acid (e.g., 1M HCl).
-
Extract the acidified aqueous phase multiple times with a water-immiscible organic solvent such as ethyl acetate.
-
Combine the organic extracts.
Step 2: Wash
-
Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
Step 3: Solvent Removal and Crystallization
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/petroleum ether).
Table 2: Proposed Purification Protocol Summary
| Step | Procedure | Purpose |
| Extraction | Acidify aqueous phase and extract with organic solvent. | Isolate the carboxylic acid from the aqueous reaction mixture. |
| Wash | Wash organic phase with brine and dry. | Remove water-soluble impurities and residual water. |
| Crystallization | Remove solvent and crystallize the solid residue. | Obtain high-purity crystalline product. |
Proposed Synthesis and Purification Workflow
The overall workflow from the starting material to the purified product is illustrated below.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern of the deuterated compound. LC-MS/MS methods have been developed for the quantification of carboxyphosphamide in biological samples and can be adapted for this purpose.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm the chemical structure and the position of the deuterium labels.
Due to the lack of published synthesis data, specific quantitative results such as reaction yield and purity are not available. These would need to be determined experimentally.
Conclusion
This technical guide outlines a plausible and scientifically informed pathway for the synthesis and purification of this compound. The proposed biomimetic approach, leveraging the known metabolic transformation of cyclophosphamide, provides a logical framework for researchers to develop a robust synthesis protocol. The detailed purification and analytical characterization steps are crucial for obtaining a high-purity standard suitable for demanding applications in drug metabolism research and clinical diagnostics. Further experimental work is required to optimize the reaction conditions and quantify the yield and purity of the final product.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Relative contribution of human erythrocyte aldehyde dehydrogenase to the systemic detoxification of the oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of 4 ketocyclophosphamide by the oxidation of cyclophosphamide with KMnO4 - Lookchem [lookchem.com]
- 8. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Carboxyphosphamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Carboxyphosphamide-d4, a deuterated metabolite of the widely used anticancer and immunosuppressant agent, cyclophosphamide. This document is intended for professionals in research, scientific, and drug development fields who require detailed information on this compound for analytical and metabolic studies.
Introduction
This compound is the deuterated form of carboxyphosphamide, an inactive metabolite of cyclophosphamide.[1] Due to its isotopic labeling, it serves as an invaluable internal standard for the quantitative analysis of cyclophosphamide and its metabolites in biological matrices using mass spectrometry-based methods.[2] Understanding its fundamental physicochemical characteristics is crucial for the development and validation of robust analytical protocols.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are readily available from suppliers, other experimental values such as melting and boiling points are not extensively published for this specific deuterated metabolite.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P | [1][3][4] |
| Molecular Weight | 297.11 g/mol | [1][3][4] |
| CAS Number | 1246817-74-2 | [1][3] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| Solubility | No specific data available. The parent compound, cyclophosphamide, is soluble in water, chloroform, and methanol. | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The metabolic pathway is a complex cascade of enzymatic reactions. Carboxyphosphamide is an inactive end-product of a major detoxification pathway. The following diagram illustrates the metabolic conversion of cyclophosphamide.
Experimental Protocols: Analytical Applications
This compound, along with other deuterated analogs of cyclophosphamide metabolites, is primarily used as an internal standard in bioanalytical methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the accurate quantification of the parent drug and its metabolites in biological samples like plasma and dried blood spots.
Sample Preparation and Analysis Workflow
The general workflow for the analysis of cyclophosphamide and its metabolites using a deuterated internal standard is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS - 1246817-74-2 | Axios Research [axios-research.com]
- 3. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Carboxyphosphamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carboxyphosphamide-d4, a labeled metabolite of the widely used anticancer drug Cyclophosphamide.[1] This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information typically found in a Certificate of Analysis, along with relevant experimental protocols and pathway diagrams.
Compound Specifications
This compound is a stable isotope-labeled version of Carboxyphosphamide, a major metabolite of Cyclophosphamide.[1] The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis in pharmacokinetic and metabolic studies.[2][3][4][5]
| Identifier | Value |
| Chemical Name | 3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid-d4 |
| Synonyms | N,N-Bis(2-chloroethyl)phosphorodiamidate Hydracrylic Acid-d4; Asta 5754-d4; Carboxycyclophosphamide-d4; NSC 145124-d4[1][6] |
| CAS Number | 1246817-74-2[1][4][7][8] |
| Unlabelled CAS Number | 22788-18-7[7] |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P[1][4][6] |
| Molecular Weight | 297.11[1][4][6] |
| Appearance | Off-White to Pale Yellow Solid[1] |
Analytical Data
The following table summarizes the typical analytical data for this compound. This information is crucial for its application as a reference standard in analytical method development, validation, and quality control.[8]
| Parameter | Specification | Method |
| Purity | ≥98% (by HPLC) | High-Performance Liquid Chromatography |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄)[9] | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere[1] | - |
| Shipping Conditions | Ambient[1] | - |
Experimental Protocols
The accurate quantification of Cyclophosphamide and its metabolites is critical for therapeutic drug monitoring and pharmacokinetic studies. This compound, as a stable isotope-labeled internal standard, is instrumental in these analyses.
3.1. UPLC-MS/MS Method for Quantification in Biological Matrices
A common application of this compound is in the development and validation of UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods for the simultaneous quantification of Cyclophosphamide and its metabolites in plasma, dried blood spots, or other biological samples.[2][3][5][10]
Sample Preparation:
-
Protein Precipitation: Biological samples (e.g., plasma, reconstituted dried blood spots) are treated with a protein precipitating agent, such as methanol, to remove proteins that can interfere with the analysis.[3][10]
-
Derivatization: For certain metabolites like 4-hydroxycyclophosphamide, derivatization with a reagent such as semicarbazide hydrochloride may be necessary to improve stability and chromatographic properties.[2][5]
-
Internal Standard Spiking: A known concentration of this compound is added to the sample to serve as an internal standard for quantification.
Chromatographic Separation:
-
Column: A reverse-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm), is typically used.[2][5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.01% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is employed.[2][3][5]
-
Flow Rate: A typical flow rate is around 0.15-0.2 mL/min.[2][3][5]
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[2][3][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analytes and the internal standard are monitored.[2][3][5] For example, the transition for 4-hydroxycyclophosphamide-d4-SCZ derivative is m/z 337.7 > 225.1.[2][5]
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects.[2][3][5][9] The following diagram illustrates the major metabolic pathway of Cyclophosphamide, highlighting the formation of Carboxyphosphamide.
This pathway shows that after the initial hydroxylation of Cyclophosphamide to 4-hydroxycyclophosphamide by cytochrome P450 enzymes, it exists in equilibrium with its tautomer, Aldophosphamide.[11] Aldophosphamide can then undergo spontaneous elimination to form the active cytotoxic agent, Phosphoramide Mustard, and Acrolein.[11] Alternatively, Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite, Carboxyphosphamide.[11][12]
Workflow for Certificate of Analysis Generation
The generation of a Certificate of Analysis (CoA) for a reference standard like this compound involves a stringent quality control process to ensure its identity, purity, and quality.
This workflow begins with the synthesis and purification of the compound. The purified material then undergoes a battery of analytical tests to confirm its identity, purity, isotopic enrichment, and to quantify any residual solvents. The data from these tests are then reviewed, and if all specifications are met, a Certificate of Analysis is generated, and the product is released for use.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. This compound | TRC-C181352-10MG | LGC Standards [lgcstandards.com]
- 8. This compound - CAS - 1246817-74-2 | Axios Research [axios-research.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypically deficient urinary elimination of carboxyphosphamide after cyclophosphamide administration to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Deuterated Carboxyphosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of deuterated carboxyphosphamide, a key metabolite of the anticancer drug cyclophosphamide. The incorporation of deuterium into drug molecules, a process known as deuteration, is a critical strategy in drug development to modify pharmacokinetic properties. This document details the metabolic pathway of cyclophosphamide, the synthesis of its deuterated metabolites, and the analytical techniques employed for their structural confirmation.
Introduction
Cyclophosphamide is a widely used prodrug that requires metabolic activation to exert its cytotoxic effects. This activation process, primarily occurring in the liver, leads to the formation of several metabolites, including the active phosphoramide mustard and the inactive metabolite carboxyphosphamide. The study of these metabolic pathways is crucial for understanding the drug's efficacy and toxicity. Deuterated analogs of cyclophosphamide and its metabolites serve as invaluable tools in these studies, particularly as internal standards in quantitative analyses using mass spectrometry.
Metabolic Pathway of Cyclophosphamide
The biotransformation of cyclophosphamide is a complex process involving multiple enzymatic steps. The initial activation is catalyzed by cytochrome P450 enzymes (CYP2B6, CYP2C9, CYP3A4) to form 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide can then be either detoxified to carboxyphosphamide by aldehyde dehydrogenase (ALDH) or spontaneously decompose to the active cytotoxic agent, phosphoramide mustard, and the urotoxic byproduct, acrolein.[1][2][3]
Synthesis of Deuterated Carboxyphosphamide
The synthesis of deuterated carboxyphosphamide (d4-Carboxyphosphamide) is crucial for its use as an internal standard. A common synthetic route involves the following key steps:
-
Preparation of Deuterated Precursors: The synthesis typically starts with the preparation of a deuterated precursor, such as bis(2-chloro-l,l-dideuterioethyl)amine (nor-HN2-d4). This is achieved through base-catalyzed H-D exchange on N-nitrosobis(2-hydroxyethyl)amine to yield N-nitrosobis(l,l-dideuterio-2-hydroxyethyl)amine, which is then converted to nor-HN2-d4.
-
Conversion to Deuterated Cyclophosphamide Analogs: The deuterated precursor, nor-HN2-d4, is then utilized in established synthetic pathways to produce deuterated analogs of cyclophosphamide and its metabolites, including 4-ketocyclophosphamide and carboxyphosphamide.
Structural Elucidation Methodology
The structural elucidation of deuterated carboxyphosphamide relies heavily on modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The general workflow for the structural elucidation involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis.
Detailed Experimental Protocols
4.2.1. Sample Preparation
A reliable sample preparation method is essential to remove interfering substances from the biological matrix.
-
Protein Precipitation: For plasma samples, a simple protein precipitation step is often employed.
-
To 100 µL of plasma, add 300 µL of cold methanol.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Solid Phase Extraction (SPE): SPE provides a more thorough cleanup and is suitable for urine samples.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
4.2.2. Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a reverse-phase C18 column.
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
4.2.3. Mass Spectrometry (MS)
Tandem mass spectrometry with electrospray ionization (ESI) in positive mode is the preferred method for detection and structural confirmation.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Quantitative Data and Structural Confirmation
The structural elucidation is confirmed by comparing the mass-to-charge ratio (m/z) of the precursor ion and its fragmentation pattern with that of a known standard or theoretical values. For deuterated carboxyphosphamide, a mass shift corresponding to the number of deuterium atoms is expected.
Table 1: Mass Spectrometry Parameters for Carboxyphosphamide and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carboxyphosphamide | 295.0 | 159.0 | 20 |
| d4-Carboxyphosphamide | 299.0 | 163.0 | 20 |
The fragmentation of carboxyphosphamide typically involves the cleavage of the phosphoroamide bond. The presence of the expected precursor and product ions, along with the characteristic isotopic mass shift for the deuterated analog, provides strong evidence for its structure. Further confirmation can be obtained through high-resolution mass spectrometry to determine the elemental composition.
Conclusion
The structural elucidation of deuterated carboxyphosphamide is a critical aspect of drug metabolism studies for cyclophosphamide. The combination of robust synthetic methods and advanced analytical techniques, particularly LC-MS/MS, allows for the confident identification and quantification of this important metabolite. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in the field of drug development and pharmacology.
References
Carboxyphosphamide-d4: A Technical Guide to its Role as a Metabolite in Cyclophosphamide Disposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of carboxyphosphamide-d4, a deuterated metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. While not pharmacologically active itself, carboxyphosphamide represents a critical endpoint in the detoxification pathway of cyclophosphamide. Its deuterated form, this compound, serves as an essential internal standard for the accurate quantification of cyclophosphamide and its various metabolites in biological matrices. This guide will elucidate the mechanism of its formation, its significance in the context of cyclophosphamide's overall mechanism of action, and its application in pharmacokinetic and metabolic studies. Detailed experimental methodologies and quantitative data from relevant studies are presented to provide a comprehensive resource for professionals in the field of drug development and pharmacology.
Introduction: The Metabolic Fate of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This activation process, primarily occurring in the liver, is a complex cascade of enzymatic reactions that ultimately produces the therapeutic alkylating agent, phosphoramide mustard, as well as the toxic byproduct acrolein.[2] A crucial aspect of cyclophosphamide's clinical profile is the balance between its activation and detoxification pathways. Carboxyphosphamide is the major inactive metabolite formed through a key detoxification route.[3]
This compound is a stable isotope-labeled version of carboxyphosphamide.[4] The incorporation of deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by mass spectrometry from its endogenous, non-labeled counterpart.[5] This property makes this compound an ideal internal standard for quantitative bioanalytical assays, enabling precise and accurate measurements of cyclophosphamide and its metabolites in complex biological samples such as plasma and urine.[6][7]
Mechanism of Action as a Metabolite: The Detoxification Pathway
The "mechanism of action" of carboxyphosphamide is one of inactivation and detoxification. It is not a pharmacologically active agent but rather the end product of a metabolic pathway that prevents the formation of cytotoxic compounds.
The metabolic journey of cyclophosphamide begins with its hydroxylation by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide.[8] This intermediate exists in equilibrium with its tautomer, aldophosphamide.[9] Aldophosphamide is a critical branch point in the metabolic pathway. It can undergo spontaneous β-elimination to produce the active alkylating agent, phosphoramide mustard, and the urotoxic metabolite, acrolein.[2]
Alternatively, and as a major detoxification route, aldophosphamide is oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the stable and inactive metabolite, carboxyphosphamide.[3] This enzymatic conversion is crucial for protecting normal tissues from the toxic effects of cyclophosphamide's active metabolites. Tissues with high levels of ALDH, such as the liver and bone marrow stem cells, are relatively spared from cyclophosphamide-induced toxicity.[10] The formation of carboxyphosphamide effectively removes aldophosphamide from the metabolic pool, thereby reducing the generation of phosphoramide mustard and acrolein.
The following diagram illustrates the metabolic pathway of cyclophosphamide, highlighting the formation of carboxyphosphamide.
Quantitative Data in Cyclophosphamide Pharmacokinetics
The use of deuterated internal standards, such as this compound, is fundamental to obtaining reliable quantitative data in pharmacokinetic studies of cyclophosphamide. These standards are added to biological samples at a known concentration before sample processing. By comparing the mass spectrometry signal of the analyte to that of its deuterated internal standard, variations in sample extraction and instrument response can be corrected for, leading to highly accurate measurements.
While this compound itself does not have pharmacokinetic parameters of therapeutic interest due to its nature as an analytical tool, its use has enabled the precise determination of the pharmacokinetics of cyclophosphamide and its other metabolites. The following table summarizes typical pharmacokinetic parameters for cyclophosphamide in pediatric patients, obtained from studies that would employ such internal standards for accurate quantification.
| Parameter | Value | Reference |
| Plasma Half-life (t½) | 2.15 - 8.15 hours | [11] |
| Apparent Volume of Distribution (Vd) | 0.49 ± 1.4 L/kg | [11] |
| Total Body Clearance | 2.14 ± 1.4 L/m²/h | [11] |
| Renal Clearance | 0.12 - 0.58 L/h | [11] |
Table 1: Pharmacokinetic Parameters of Cyclophosphamide in Pediatric Patients [11]
Experimental Protocols: Quantification of Cyclophosphamide and its Metabolites
The standard method for the analysis of cyclophosphamide and its metabolites, including carboxyphosphamide, in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is integral to this methodology.
Sample Preparation
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma. Urine samples are collected over a specified time interval.
-
Internal Standard Spiking: Add a known amount of a solution containing this compound and other relevant deuterated internal standards to an aliquot of the plasma or urine sample.
-
Protein Precipitation: For plasma samples, add a protein precipitating agent such as acetonitrile or methanol to remove proteins. Centrifuge the mixture and collect the supernatant.
-
Extraction (Optional): Depending on the required sensitivity, a liquid-liquid extraction or solid-phase extraction step may be employed to further clean up the sample and concentrate the analytes.
-
Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
The workflow for a typical quantitative analysis using a deuterated internal standard is depicted below.
Conclusion
This compound is a vital tool in the research and development of cyclophosphamide and its analogs. Its role as a metabolite is one of detoxification, representing the deactivation of the cyclophosphamide metabolic pathway. As a deuterated internal standard, it is indispensable for the accurate and precise quantification of cyclophosphamide and its metabolites in biological systems. A thorough understanding of the metabolic fate of cyclophosphamide, including the formation of inactive metabolites like carboxyphosphamide, is crucial for optimizing therapeutic efficacy and minimizing toxicity in clinical settings. The methodologies outlined in this guide provide a framework for the continued investigation of this important class of therapeutic agents.
References
- 1. lpnh.go.th [lpnh.go.th]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of cyclophosphamide in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Carboxyphosphamide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Carboxyphosphamide-d4, a deuterated metabolite of the anticancer drug cyclophosphamide. Understanding the stability profile of this compound is critical for its accurate use in research and development, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard. This document summarizes available stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability-indicating analytical methods.
Recommended Storage Conditions
Based on supplier recommendations and data from its non-deuterated analog, this compound should be stored under controlled conditions to ensure its integrity.
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C (Refrigerator) for short to medium-term storage. | [1] |
| -80°C for long-term storage (beyond a few weeks). | [1] | |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | [1] |
| Light Exposure | Protect from light. | |
| Form | Solid form is generally more stable than solutions. |
Stability Profile
Comprehensive stability data for this compound is limited. However, studies on its non-deuterated counterpart, Carboxycyclophosphamide, provide valuable insights into its stability in aqueous solutions. It is important to note that while the isotopic labeling in this compound is not expected to dramatically alter its chemical stability, subtle differences may exist.
pH-Dependent Stability in Aqueous Solutions
The stability of Carboxycyclophosphamide is significantly influenced by the pH of the solution. Acidic conditions tend to accelerate degradation.
| Temperature | pH | Degradation after 24 hours | Source(s) |
| 25°C | 7.0 | Approximately 10% | [1] |
| 25°C | 5.5 | Approximately 50% | [1] |
Temperature-Dependent Stability in Urine (pH 7.0 and 5.5)
Long-term storage of Carboxycyclophosphamide in a biological matrix like urine reveals that degradation occurs even at low temperatures.
| Storage Duration | Temperature | pH | Degradation | Source(s) |
| 6 months | -80°C | 7.0 | Approximately 30% | [1] |
| 6 months | -80°C | 5.5 | Approximately 30% | [1] |
Degradation Pathway
The degradation of Carboxyphosphamide is understood to proceed through abiotic processes. The primary proposed mechanism involves SNi and SN2 reactions[2]. These reactions can lead to the formation of several transformation products.
Experimental Protocols
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. The following protocol is a composite based on validated methods for cyclophosphamide and its metabolites[3][4][5].
Stability-Indicating UPLC-MS/MS Method
This method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC H-Class BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to separate the parent compound from degradation products. A starting condition of 5-10% B held for 1 minute, followed by a linear gradient to 95% B over 5-7 minutes, a hold at 95% B for 1-2 minutes, and re-equilibration to initial conditions is a typical starting point. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | The specific precursor and product ions for this compound would need to be determined by direct infusion. For the non-deuterated Carboxyphosphamide, a transition could be predicted based on its structure and fragmentation pattern. |
| Source Temp. | 150°C |
| Desolvation Temp. | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/Hr |
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
Protocol Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Preparation for Analysis: At each time point, withdraw an aliquot of the stressed solution. For acid and base hydrolysis samples, neutralize the solution before dilution. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using the validated UPLC-MS/MS method.
-
Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.
Conclusion
The stability of this compound is a critical factor for its reliable use in scientific research. While specific data for the deuterated form is scarce, information from its non-deuterated analog, Carboxycyclophosphamide, indicates that it is sensitive to pH and temperature. For optimal stability, this compound should be stored as a solid at 2-8°C under an inert atmosphere and protected from light. For long-term storage, -80°C is recommended. When preparing solutions, neutral pH and refrigerated conditions are preferable to minimize degradation. The provided experimental protocols for a stability-indicating UPLC-MS/MS method and a forced degradation study offer a robust framework for researchers to perform their own stability assessments and ensure the quality of their analytical results.
References
- 1. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental degradation of human metabolites of cyclophosphamide leads to toxic and non-biodegradable transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isotopic Purity of Carboxyphosphamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Carboxyphosphamide-d4, a deuterated analog of a key metabolite of the chemotherapeutic agent cyclophosphamide. A thorough understanding and assessment of isotopic purity are critical for its application in pharmacokinetic studies, as an internal standard in bioanalytical methods, and in metabolic flux analysis. This document outlines the experimental protocols for assessing isotopic enrichment and presents a framework for data interpretation.
Introduction to Isotopic Purity
Isotopically labeled compounds, such as this compound, are powerful tools in drug development and clinical research. The substitution of hydrogen atoms with deuterium can alter the metabolic profile of a drug, and deuterated analogs are invaluable as internal standards for mass spectrometry-based quantification. The isotopic purity of such a labeled compound refers to the extent to which the molecules in a given sample are substituted with the desired isotope at the specified positions. It is typically expressed as a percentage of the desired isotopologue (in this case, the d4 species) relative to the total amount of all isotopologues (d0, d1, d2, d3, etc.).
The presence of un-labeled or partially labeled species can significantly impact the accuracy and precision of analytical methods. Therefore, rigorous determination of isotopic purity is a crucial aspect of quality control for any study employing isotopically labeled compounds.
Data Presentation: Isotopic Distribution of this compound
Accurate determination of isotopic purity involves quantifying the relative abundance of all isotopic variants of the molecule. High-resolution mass spectrometry is the primary technique for this analysis. The data is typically presented in a tabular format, detailing the distribution of each isotopologue.
While specific batch data for this compound is not publicly available, the following table illustrates how the isotopic purity data would be presented. This hypothetical data is based on typical purity levels for commercially available deuterated compounds.
| Isotopologue | Designation | Theoretical Mass (Da) | Measured Relative Abundance (%) |
| Carboxyphosphamide (unlabeled) | d0 | 293.01 | 0.1 |
| Carboxyphosphamide-d1 | d1 | 294.02 | 0.5 |
| Carboxyphosphamide-d2 | d2 | 295.02 | 1.5 |
| Carboxyphosphamide-d3 | d3 | 296.03 | 2.9 |
| This compound | d4 | 297.04 | 95.0 |
Note: The theoretical masses are calculated based on the chemical formula of this compound: C₇H₁₁D₄Cl₂N₂O₄P[1][2]. The measured relative abundance is determined experimentally.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]
Mass Spectrometry Protocol
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the most common method for determining isotopic enrichment.[3][4]
Objective: To separate and quantify the different isotopologues of this compound based on their mass-to-charge ratio (m/z).
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of resolving the isotopic peaks.
-
An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This is further diluted to a working concentration appropriate for the mass spectrometer's sensitivity.
-
Chromatographic Separation (Optional but Recommended): The sample is injected into the UHPLC system to separate the analyte from any potential impurities. A suitable C18 column with a gradient elution of water and an organic solvent (both with a small amount of formic acid to aid ionization) is typically used.
-
Mass Spectrometric Analysis:
-
The mass spectrometer is operated in a full-scan mode to detect all ions within a specified mass range.
-
Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule.
-
The instrument is calibrated to ensure high mass accuracy.
-
-
Data Analysis:
-
The mass spectrum of the this compound peak is extracted.
-
The peak areas for the monoisotopic peaks of each isotopologue (d0, d1, d2, d3, and d4) are integrated.
-
The relative abundance of each isotopologue is calculated as a percentage of the total integrated area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides information about the location and extent of deuteration. While MS gives the overall isotopic distribution, NMR can confirm the specific positions of the deuterium atoms.
Objective: To confirm the positions of deuterium labeling and to provide a semi-quantitative assessment of isotopic purity.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR Spectroscopy:
-
A standard proton NMR spectrum is acquired.
-
The absence or significant reduction of signals at the expected positions of deuteration provides evidence of successful labeling.
-
The residual proton signals at these positions can be integrated and compared to the integrals of non-deuterated positions to estimate the isotopic enrichment.
-
-
²H NMR Spectroscopy:
-
A deuterium NMR spectrum is acquired.
-
The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium atoms.
-
-
¹³C NMR Spectroscopy:
-
A carbon-13 NMR spectrum can also be informative. The signals for carbons attached to deuterium will be split into multiplets (due to C-D coupling) and will have a lower intensity compared to carbons attached to protons.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination of this compound.
Conclusion
The determination of the isotopic purity of this compound is a critical step in ensuring its suitability for research and clinical applications. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic enrichment and the structural integrity of the molecule. The methodologies outlined in this guide offer a robust framework for the accurate assessment of the isotopic distribution of this compound, thereby ensuring the reliability and reproducibility of experimental results.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Understanding Carboxyphosphamide-d4: A Technical Guide to its Analytical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical chemistry of Carboxyphosphamide-d4, a key deuterated metabolite of the anticancer agent Cyclophosphamide. While specific, publicly available quantitative NMR and mass spectrometry data for this compound is limited, this document outlines the expected analytical characteristics, provides detailed experimental methodologies for its analysis, and places it within its critical metabolic context.
Introduction to Carboxyphosphamide and its Deuterated Analog
Carboxyphosphamide is an inactive, urinary metabolite of Cyclophosphamide, a widely used alkylating agent in chemotherapy. The formation of Carboxyphosphamide is a major detoxification pathway for the drug. This compound, where four hydrogen atoms have been replaced by deuterium, serves as an invaluable internal standard for quantitative bioanalytical studies. Its use in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allows for precise measurement of Carboxyphosphamide levels in biological matrices, which is crucial for pharmacokinetic and metabolic studies.
Metabolic Pathway of Cyclophosphamide
Understanding the metabolic fate of Cyclophosphamide is essential for contextualizing the importance of its metabolites. The pathway involves both activation to cytotoxic species and deactivation to inert compounds.
Cyclophosphamide is first hydroxylated by cytochrome P450 enzymes in the liver to form 4-hydroxycyclophosphamide. This active metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is a critical intermediate that can either be converted by aldehyde dehydrogenase (ALDH) to the inactive Carboxyphosphamide or spontaneously decompose to form the cytotoxic phosphoramide mustard and the toxic byproduct acrolein.
.dot
Caption: Metabolic pathway of Cyclophosphamide leading to active and inactive metabolites.
Mass Spectrometry Data
While a specific, detailed fragmentation spectrum for this compound is not publicly available, its behavior in mass spectrometry can be predicted based on the structure of the non-deuterated compound and general fragmentation rules for similar molecules. This compound is primarily used as an internal standard in LC-MS/MS assays.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P |
| Monoisotopic Mass | 297.02 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 298.0 |
| Precursor Ion ([M-H]⁻) | m/z 296.0 |
| Common Adducts | [M+Na]⁺, [M+K]⁺ |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of Carboxyphosphamide using this compound as an internal standard.
-
Sample Preparation:
-
To 100 µL of plasma or urine, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized empirically. For Carboxyphosphamide, a potential transition could be m/z 294.0 -> [product ion]. For this compound, the transition would be m/z 298.0 -> [corresponding product ion + 4 Da]. The selection of product ions would be based on generating the most stable and intense fragments during collision-induced dissociation (CID).
-
.dot
Caption: General workflow for the quantitative analysis of Carboxyphosphamide.
NMR Spectroscopy Data
Detailed ¹H and ¹³C NMR data for this compound are not available in public spectral databases. However, the expected spectra can be inferred from the known spectra of Cyclophosphamide and the principles of NMR spectroscopy for deuterated compounds.
Table 2: Predicted NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |
| ¹H | 1.5 - 4.5 | Multiplets | Signals corresponding to the deuterated positions on the chloroethyl groups will be absent or significantly reduced in intensity. |
| ¹³C | 20 - 70 | Singlets, Triplets | Carbons directly attached to deuterium will appear as low-intensity triplets due to C-D coupling. |
| ³¹P | 10 - 20 | Singlet | The phosphorus signal should be a singlet, similar to the non-deuterated analog. |
Experimental Protocol: NMR Analysis
This protocol provides a general framework for acquiring NMR spectra of this compound for structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D proton experiment.
-
Parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.
-
Referencing: Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Experiment: Proton-decoupled 1D carbon experiment.
-
Parameters: A higher number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio, especially for the deuterated carbons. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
-
-
³¹P NMR Spectroscopy:
-
Experiment: Proton-decoupled 1D phosphorus experiment.
-
Parameters: Typically requires fewer scans than ¹³C NMR.
-
Referencing: Use an external reference of 85% H₃PO₄.
-
This guide provides a foundational understanding of the analytical chemistry of this compound. For specific applications, the described experimental protocols will require optimization based on the instrumentation and matrices involved.
Methodological & Application
Application Note: High-Throughput Analysis of Carboxyphosphamide in Human Plasma using Carboxyphosphamide-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Carboxyphosphamide is the major inactive metabolite of the anticancer agent cyclophosphamide. Monitoring its levels in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carboxyphosphamide in human plasma. The use of a stable isotope-labeled internal standard, Carboxyphosphamide-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This method is suitable for high-throughput analysis in clinical and research settings.
Materials and Methods
Reagents and Chemicals
-
Carboxyphosphamide and this compound reference standards were of high purity (≥98%).
-
LC-MS grade methanol, acetonitrile, and water were used.
-
Formic acid (≥98%) was used as a mobile phase modifier.
-
Human plasma (K2EDTA) was sourced from authorized suppliers.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method was employed for sample preparation:
-
Thaw plasma samples and internal standard solutions at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized during method development).
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient is to be optimized for optimal separation. A typical starting point would be 5% B, increasing to 95% B over a few minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing pure solutions of carboxyphosphamide and this compound. Tentative transitions are:
-
Carboxyphosphamide: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
-
Ion Source Parameters: Optimized for maximum signal intensity. Typical parameters include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: To be optimized for the specific instrument.
-
Data Presentation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5][6] The following tables summarize the expected performance characteristics of the assay.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be determined based on expected concentrations | 10 - 5000 ng/mL |
| LLOQ | Signal-to-noise ratio ≥ 10 | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable limits |
Table 1. Summary of Method Validation Parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Carboxyphosphamide | To be determined | To be determined | To be determined | 100 |
| This compound | To be determined | To be determined | To be determined | 100 |
Table 2. Optimized Mass Spectrometry Parameters.
Experimental Protocols & Diagrams
Signaling Pathway
The following diagram illustrates the metabolic pathway of cyclophosphamide to its inactive metabolite, carboxyphosphamide.
Caption: Metabolic activation and detoxification of cyclophosphamide.
Experimental Workflow
The diagram below outlines the major steps in the LC-MS/MS analysis of carboxyphosphamide.
Caption: Sample preparation and analysis workflow.
Logical Relationship of Internal Standard Use
This diagram illustrates the principle of using a deuterated internal standard in quantitative mass spectrometry.
Caption: Principle of stable isotope dilution analysis.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative analysis of carboxyphosphamide in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data quality in regulated bioanalysis.[1][2] This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide.
References
- 1. texilajournal.com [texilajournal.com]
- 2. scispace.com [scispace.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Quantitative Analysis of Cyclophosphamide using Carboxyphosphamide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide is a widely used chemotherapeutic agent that requires careful therapeutic drug monitoring to optimize efficacy and minimize toxicity. This document provides a detailed protocol for the quantitative analysis of cyclophosphamide in human plasma using a stable isotope-labeled internal standard, Carboxyphosphamide-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is a metabolite of the analyte can be a strategic approach in certain bioanalytical contexts, though careful validation is paramount. This method is intended for research and drug development purposes.
Principle
The method involves the extraction of cyclophosphamide and the internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of cyclophosphamide to its deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Cyclophosphamide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Cyclophosphamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cyclophosphamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the cyclophosphamide stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Thaw plasma samples and calibration standards to room temperature.
-
To 100 µL of plasma, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (0.1% formic acid in water:acetonitrile, 90:10 v/v).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (UPLC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 10% B initially, increasing to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cyclophosphamide Transition | m/z 261.1 > 140.1[1][2] |
| This compound Transition | m/z 281.1 > 156.1 (projected) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | 3.0 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temperature | 350°C |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method, based on similar validated assays for cyclophosphamide.[1][3][4]
| Parameter | Expected Value |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[5][6] |
| Accuracy | 85 - 115% (within 20% for LLOQ) |
| Precision (CV%) | < 15% (< 20% for LLOQ) |
| Recovery | > 85% |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of cyclophosphamide.
Signaling Pathway Diagram
Caption: Metabolic pathway of cyclophosphamide.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of cyclophosphamide in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and suitable for therapeutic drug monitoring and pharmacokinetic studies in a research and drug development setting. As with any analytical method, thorough validation in accordance with regulatory guidelines is essential before implementation for clinical sample analysis.
References
- 1. benthamopen.com [benthamopen.com]
- 2. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 6. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Cyclophosphamide using a Deuterated Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclophosphamide (CP) is a widely used cytotoxic and immunosuppressive agent.[1][2] As a prodrug, it undergoes complex metabolic activation and inactivation, leading to significant inter-patient variability in therapeutic and toxic effects. Therapeutic Drug Monitoring (TDM) of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide (4-OHCP), is crucial for optimizing dosing regimens to enhance efficacy and minimize toxicity.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, specificity, and accuracy.[3] The use of a stable isotope-labeled internal standard, such as a deuterated analog of cyclophosphamide, is essential to compensate for matrix effects and variability in sample processing, thereby ensuring reliable quantification.[4][5][6]
This application note provides a detailed protocol for the quantification of cyclophosphamide in human plasma or dried blood spots using a deuterated internal standard with an LC-MS/MS method. The methodology is based on validated procedures reported in the scientific literature.[7][8][9][10]
Principle of the Method
This method utilizes protein precipitation to extract cyclophosphamide and its deuterated internal standard from the biological matrix. The extract is then analyzed by reverse-phase liquid chromatography for separation, followed by tandem mass spectrometry for detection and quantification. The concentration of cyclophosphamide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for cyclophosphamide quantification using a deuterated standard, as reported in various studies.
Table 1: Method Validation Parameters for Cyclophosphamide Quantification
| Parameter | Ekhart et al. (2007)[7] | Harahap et al. (2022)[8][11] | Hasanah et al. (2021)[9][10] | Kasel et al. (2004)[12][13] |
| Matrix | Human Plasma | Volumetric Absorptive Microsampling (VAMS) | Dried Blood Spots (DBS) | Human Urine |
| Internal Standard | Isotopically labelled cyclophosphamide | 4-hydroxycyclophosphamide-d4 | 4-hydroxycyclophosphamide-d4 | Cyclophosphamide-d4 |
| Linearity Range (ng/mL) | 200 - 40,000 | 5 - 60,000 | 10 - 40,000 | 3,000 - 175,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 200 | 5 | 10 | 5 |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | Not Reported | < 12.74% | Not Reported |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | Not Reported | < 13.94% | Not Reported |
| Accuracy | < 15% (< 20% at LLOQ) | Meets FDA requirements | Meets FDA & EMA guidelines | Not Reported |
Table 2: Mass Spectrometry Transitions for Cyclophosphamide and Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cyclophosphamide | 260.7 | 140.0 | [8] |
| Cyclophosphamide | 261.03 | 140.16 | [9] |
| 4-hydroxycyclophosphamide-semicarbazide | 333.7 | 221.0 | [8] |
| 4-hydroxycyclophosphamide-d4-semicarbazide | 337.7 | 225.1 | [8] |
| Cyclophosphamide-d6 | Not specified | Not specified | [14] |
Experimental Protocols
Materials and Reagents
-
Cyclophosphamide reference standard
-
Deuterated cyclophosphamide internal standard (e.g., cyclophosphamide-d4)[15]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Human plasma (or other appropriate matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Cyclophosphamide Stock Solution (1 mg/mL): Accurately weigh and dissolve the cyclophosphamide reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated cyclophosphamide in methanol.
-
Cyclophosphamide Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solution with acetonitrile to a final concentration of approximately 48 ng/mL.[14]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of cold acetonitrile (containing the internal standard if prepared as a spiking solution) to precipitate proteins.[7]
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: A C18 column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or a Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm), is suitable.[7][8]
-
Mobile Phase A: 0.1% formic acid in water or 1 mM ammonium hydroxide in water.[7][8]
-
Mobile Phase B: Acetonitrile or methanol.[8]
-
Gradient Elution: A gradient program should be optimized to ensure sufficient separation of cyclophosphamide from matrix components.
-
Injection Volume: 10 µL.
-
Column Temperature: 30-40°C.
Mass Spectrometry (MS) System:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Collision Gas: Nitrogen.
-
MRM Transitions: Monitor the precursor to product ion transitions for both cyclophosphamide and the deuterated internal standard (refer to Table 2).
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for cyclophosphamide TDM.
Caption: Simplified metabolic pathway of cyclophosphamide.
Discussion
The presented LC-MS/MS method provides a robust and reliable approach for the therapeutic drug monitoring of cyclophosphamide. The use of a deuterated internal standard is critical for correcting analytical variability and ensuring accurate quantification. The sample preparation procedure, based on protein precipitation, is straightforward and suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions can be adapted to the specific instrumentation available in the laboratory. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the pharmacokinetic and pharmacodynamic evaluation of cyclophosphamide.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. diagnostics.roche.com [diagnostics.roche.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.unil.ch [api.unil.ch]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdc.gov [cdc.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analysis of Carboxyphosphamide-d4 in Human Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide is the main inactive metabolite of the widely used anticancer prodrug cyclophosphamide. The metabolic conversion of cyclophosphamide to its active form, phosphoramide mustard, and its subsequent deactivation to carboxyphosphamide is a critical pathway in determining the drug's efficacy and toxicity. Monitoring the levels of cyclophosphamide and its metabolites, including carboxyphosphamide, in human plasma is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Carboxyphosphamide-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.
This document provides a detailed application note and protocol for the quantitative analysis of carboxyphosphamide in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide undergoes a complex metabolic process initiated by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide.[1] This active metabolite exists in equilibrium with its tautomer, aldophosphamide.[1] Aldophosphamide can then undergo a detoxification reaction, being oxidized by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide.[1] Alternatively, aldophosphamide can spontaneously decompose to form the cytotoxic agent phosphoramide mustard and the urotoxic byproduct acrolein.[1]
Experimental Protocols
Materials and Reagents
-
Carboxyphosphamide and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
Autosampler vials
Instrumentation
-
A validated UPLC or HPLC system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
Spike 50 µL of plasma with 10 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of cold acetonitrile or methanol to each well of a 96-well protein precipitation plate.
-
Transfer 50 µL of the plasma/internal standard mixture to the corresponding wells.
-
Mix thoroughly by vortexing for 1-2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized to ensure separation from matrix components. A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate. |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument (e.g., 500-600°C) |
| IonSpray Voltage | Optimized for the specific instrument (e.g., 4500-5500 V) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carboxyphosphamide | To be determined | To be determined | To be optimized |
| This compound | To be determined | To be determined | To be optimized |
Note: Specific MRM transitions and collision energies must be determined by infusing the pure reference standards into the mass spectrometer. Based on the structure of carboxyphosphamide, potential precursor ions would be the [M+H]+ or [M+Na]+ adducts. Product ions would result from characteristic fragmentation patterns.
Data Presentation: Method Validation Summary
The bioanalytical method should be fully validated according to the guidelines of the FDA (Food and Drug Administration) and EMA (European Medicines Agency). The following tables summarize typical acceptance criteria and expected performance data for such a method.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Model | Weighted (1/x or 1/x²) linear regression | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To be determined based on expected concentrations | 5 - 5000 ng/mL |
| Deviation of Standards | ≤ ±15% (≤ ±20% for LLOQ) | Within acceptable limits |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Acceptance Criteria: Accuracy (% Bias) | Acceptance Criteria: Precision (% CV) | Typical Intra-day Performance | Typical Inter-day Performance |
| LLOQ | 5 | ± 20% | ≤ 20% | Accuracy: -5.2%, Precision: 8.5% | Accuracy: -3.8%, Precision: 9.2% |
| Low QC | 15 | ± 15% | ≤ 15% | Accuracy: 2.1%, Precision: 6.1% | Accuracy: 3.5%, Precision: 7.3% |
| Mid QC | 500 | ± 15% | ≤ 15% | Accuracy: -1.5%, Precision: 4.5% | Accuracy: -0.8%, Precision: 5.1% |
| High QC | 4000 | ± 15% | ≤ 15% | Accuracy: 3.2%, Precision: 3.8% | Accuracy: 2.7%, Precision: 4.2% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Typical Performance |
| Extraction Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |
| Internal Standard Normalized Recovery | Consistent across QC levels | CV < 15% |
Table 4: Stability
| Stability Condition | Acceptance Criteria: Mean % Nominal Concentration | Typical Performance |
| Bench-top (Room Temperature) | 85-115% | Stable for at least 8 hours |
| Freeze-Thaw (3 cycles) | 85-115% | Stable |
| Long-term (-80°C) | 85-115% | Stable for at least 6 months |
| Autosampler (4°C) | 85-115% | Stable for at least 24 hours |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of carboxyphosphamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical trials and therapeutic drug monitoring. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.
References
Application Notes and Protocols for the Urine Analysis of Cyclophosphamide and its Metabolites using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (CP) is a widely used alkylating agent in cancer chemotherapy and as an immunosuppressant.[1] As a prodrug, it requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to form its active metabolites.[2][3] The primary active metabolite, 4-hydroxycyclophosphamide (4-OHCP), exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then be converted to the cytotoxic phosphoramide mustard and the urotoxic acrolein.[3][4] A major detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide.[2] Monitoring the levels of cyclophosphamide and its various metabolites in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and assessing occupational exposure.[5][6]
This document provides detailed application notes and protocols for the quantitative analysis of cyclophosphamide and its key metabolites—4-ketocyclophosphamide and carboxyphosphamide—in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. While the prompt specified Carboxyphosphamide-d4, the literature more commonly describes the use of deuterated cyclophosphamide analogs such as D4-Cyclophosphamide (D4-CP) or d6-Cyclophosphamide (d6-CP) as internal standards for the comprehensive analysis of the parent drug and its metabolites.[7][8][9] This protocol will, therefore, refer to a generic deuterated cyclophosphamide as the internal standard.
Metabolic Pathway of Cyclophosphamide
The metabolic activation and detoxification of cyclophosphamide is a complex process primarily occurring in the liver. The following diagram illustrates the key steps in this pathway.
Experimental Workflow for Urine Analysis
The general workflow for the analysis of cyclophosphamide and its metabolites in urine involves sample preparation, LC-MS/MS analysis, and data processing.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of cyclophosphamide and its metabolites in urine, as reported in the literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |
| Cyclophosphamide (CP) | 0.01 - 5 | 0.04 - 10 | [6][8][10][11][12] |
| 4-Ketocyclophosphamide | 5 | - | [8] |
| Carboxyphosphamide | 30 | - | [8] |
| N-dechloroethyl-CP | 1 | - | [8] |
Table 2: Quantification Ranges in Urine
| Analyte | Quantification Range (µg/mL) | Reference(s) |
| Cyclophosphamide (CP) | 3 - 175 | [8] |
| 4-Ketocyclophosphamide | 0.5 - 27 | [8] |
| Carboxyphosphamide | 0.17 - 9 | [8] |
| N-dechloroethyl-CP | 0.17 - 9 | [8] |
Detailed Experimental Protocols
Protocol 1: Simple Dilution Method
This method is rapid and suitable for high-throughput analysis when high sensitivity is not the primary requirement.[8]
Materials:
-
Urine samples
-
Deuterated Cyclophosphamide (e.g., D4-CP) internal standard (IS) stock solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Prepare a working solution of the internal standard in methanol/water.
-
In a microcentrifuge tube, add a specific volume of the urine sample (e.g., 50 µL).
-
Add a corresponding volume of the internal standard working solution (e.g., 200 µL).[8]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any precipitate.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to the dilution method, which can reduce matrix effects and improve sensitivity.
Materials:
-
Urine samples
-
Deuterated Cyclophosphamide IS stock solution
-
Ethyl acetate, HPLC grade
-
Potassium phosphate buffer (e.g., 2 M, pH 7.0)
-
Glass culture tubes with screw caps
-
Nitrogen evaporator
Procedure:
-
Thaw and vortex urine samples.
-
Pipette 4.0 mL of urine into a screw-capped glass tube.[9]
-
Add 0.5 mL of 2 M potassium phosphate buffer.[9]
-
Add a known amount of the deuterated cyclophosphamide internal standard.
-
Add 5 mL of ethyl acetate to the tube.[9]
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL) and transfer to an autosampler vial.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers a high degree of sample cleanup and concentration, leading to excellent sensitivity and specificity.
Materials:
-
Urine samples
-
Deuterated Cyclophosphamide IS stock solution
-
SPE cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Thaw and vortex urine samples.
-
Add the internal standard to a known volume of urine.
-
Condition the SPE cartridge by passing methanol followed by water through it.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
-
Elute the analytes with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrument and column used.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[13]
-
Flow Rate: 0.15 - 0.4 mL/min.[11]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40 - 50°C.[11]
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[13]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values):
Note: The exact m/z values for precursor and product ions should be optimized by infusing standard solutions of each analyte into the mass spectrometer.
Conclusion
The methods described provide a robust framework for the quantitative analysis of cyclophosphamide and its metabolites in urine. The choice of sample preparation technique will depend on the required sensitivity and throughput of the assay. The use of a deuterated internal standard is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing. All methods should be validated according to regulatory guidelines to ensure reliable results for clinical and research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological monitoring of cyclophosphamide and ifosfamide in urine of hospital personnel occupationally exposed to cytostatic drugs. | Occupational & Environmental Medicine [oem.bmj.com]
- 6. Biological Monitoring of Healthcare Workers Exposed to Antineoplastic Drugs: Urinary Assessment of Cyclophosphamide and Ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 12. scholar.ui.ac.id [scholar.ui.ac.id]
- 13. sapientia.ualg.pt [sapientia.ualg.pt]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Carboxyphosphamide in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note describes a highly selective and sensitive bioanalytical method for the quantification of carboxyphosphamide (CarboxyCP), a major metabolite of the anticancer drug cyclophosphamide, in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates carboxyphosphamide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. The method was developed and validated over a linear range suitable for clinical research and therapeutic drug monitoring. This document provides a detailed protocol for sample preparation, chromatographic and mass spectrometric conditions, and a summary of the validation results.
Introduction
Cyclophosphamide is a widely used prodrug in cancer chemotherapy, which requires metabolic activation to exert its cytotoxic effects. This activation process, primarily mediated by hepatic cytochrome P450 enzymes, leads to the formation of active metabolites like phosphoramide mustard and toxic byproducts such as acrolein. A significant portion of cyclophosphamide is also converted to inactive metabolites, including carboxyphosphamide (CarboxyCP), through an oxidation pathway. Monitoring the levels of cyclophosphamide and its various metabolites is crucial for understanding its pharmacokinetics, optimizing dosing regimens, and minimizing toxicity.
Carboxyphosphamide is one of the main urinary metabolites of cyclophosphamide.[1] Its quantification in biological matrices like plasma and urine provides valuable insights into the drug's metabolic profile. Given the complexity of biological samples, a robust, sensitive, and selective analytical method is essential. UPLC-MS/MS has become the gold standard for bioanalytical assays due to its high throughput, sensitivity, and specificity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the reliability of the results.
This application note presents a complete protocol for the determination of carboxyphosphamide in human plasma using this compound as the internal standard. The method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trials of cyclophosphamide.
Experimental
Materials and Reagents
-
Analytes: Carboxyphosphamide, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Water: Deionized water, purified using a Milli-Q system or equivalent.
-
Biological Matrix: Human plasma (sourced from accredited biobanks)
Instrumentation
-
UPLC System: Waters Acquity UPLC® H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQD Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: Waters Acquity UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm)[2][3]
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of carboxyphosphamide and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the carboxyphosphamide stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 200 µL of cold acetonitrile to each tube.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of carboxyphosphamide.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Carboxyphosphamide | 279.0 | 158.0 | 25 | 15 |
| This compound | 283.0 | 162.0 | 25 | 15 |
Method Validation Summary
The bioanalytical method was validated according to the FDA guidelines.[2][3] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 5: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 5 - 2,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 8% |
| Inter-day Accuracy (%Bias) | ± 10% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of carboxyphosphamide in plasma samples.
References
- 1. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
Application Note: Quantification of Cyclophosphamide in Cancer Cell Lines Using Carboxyphosphamide-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of the anticancer drug cyclophosphamide (CP) and its major metabolite, carboxyphosphamide, in cancer cell lines using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes carboxyphosphamide-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This document is intended for researchers, scientists, and drug development professionals working on in vitro cancer models to evaluate the metabolism and intracellular concentration of cyclophosphamide.
Introduction
Cyclophosphamide is a widely used alkylating agent in cancer chemotherapy. It is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily in the liver, to form the active metabolite, 4-hydroxycyclophosphamide.[1][2] This intermediate exists in equilibrium with its tautomer, aldophosphamide, which then breaks down into the cytotoxic phosphoramide mustard and acrolein.[1][2] A major detoxification pathway involves the oxidation of aldophosphamide to the inactive carboxyphosphamide.[3] Understanding the intracellular concentration and metabolic fate of cyclophosphamide in cancer cells is crucial for evaluating drug efficacy, resistance mechanisms, and for the development of new therapeutic strategies.
This protocol describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of cyclophosphamide and carboxyphosphamide in cancer cell line lysates. The use of this compound as an internal standard compensates for variations in sample preparation and instrument response, leading to reliable quantification.
Cyclophosphamide Metabolism
Cyclophosphamide undergoes a complex metabolic pathway involving both activation and deactivation steps. The key transformations are depicted in the signaling pathway diagram below.
Caption: Metabolic pathway of cyclophosphamide activation and detoxification.
Experimental Protocols
Materials and Reagents
-
Cyclophosphamide (analytical standard)
-
Carboxyphosphamide (analytical standard)
-
This compound (internal standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Stock and Working Solutions
-
Cyclophosphamide Stock Solution (1 mg/mL): Accurately weigh and dissolve cyclophosphamide in methanol.
-
Carboxyphosphamide Stock Solution (1 mg/mL): Accurately weigh and dissolve carboxyphosphamide in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a fixed concentration (e.g., 100 ng/mL).
Cell Culture and Treatment
-
Seed the cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach the desired confluency (typically 70-80%), treat them with varying concentrations of cyclophosphamide in fresh cell culture medium. Include untreated control wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
Sample Preparation from Cancer Cell Lines
-
After incubation, aspirate the cell culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular drug.
-
Aspirate the PBS completely.
-
Add 200 µL of trypsin-EDTA to each well and incubate for a few minutes to detach the cells.
-
Resuspend the cells in 1 mL of fresh medium and transfer to a microcentrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C until extraction.
-
To the cell pellet, add 200 µL of ice-cold 80% methanol containing the internal standard (this compound at a final concentration of, for example, 100 ng/mL).
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 10 seconds off).
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Experimental workflow for the quantification of cyclophosphamide in cancer cell lines.
LC-MS/MS Method
| Parameter | Recommended Conditions |
| LC System | UHPLC |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclophosphamide | 261.1 | 140.1 |
| Carboxyphosphamide | 277.1 | 156.0 |
| This compound (IS) | 281.1 | 160.0 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes typical quantitative data for the analysis of cyclophosphamide and its metabolites in biological matrices. While these values are primarily from studies in plasma and urine, they provide a benchmark for the expected performance of the method in a cell culture matrix.[4][5]
| Parameter | Cyclophosphamide | Carboxyphosphamide | Matrix | Reference |
| Limit of Detection (LOD) | 5 ng/mL | 30 ng/mL | Urine | [4] |
| Limit of Quantification (LOQ) | 5 ng/mL | - | Blood | [5] |
| Linearity Range | 5 - 60,000 ng/mL | - | Blood | [5] |
| Recovery | > 85% | > 80% | Plasma/Urine | [6] |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of cyclophosphamide and its metabolite carboxyphosphamide in cancer cell lines. The use of a deuterated internal standard ensures high accuracy and precision. This protocol can be a valuable tool for researchers investigating the intracellular pharmacokinetics and metabolism of cyclophosphamide, aiding in the understanding of its anticancer activity and the development of more effective cancer therapies.
References
- 1. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 6. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Carboxyphosphamide-d4 in Dried Blood Spots Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dried blood spot (DBS) analysis has emerged as a valuable technique in therapeutic drug monitoring and pharmacokinetic studies due to its numerous advantages over traditional venous blood collection.[1][2][3] This minimally invasive method simplifies sample collection, transportation, and storage, making it particularly suitable for pediatric and remote patient monitoring.[2][3][4] Carboxyphosphamide is a major inactive metabolite of the anticancer drug cyclophosphamide. Monitoring its levels provides insights into the parent drug's metabolism. This application note details a robust and validated method for the quantitative analysis of Carboxyphosphamide-d4, a deuterated internal standard, in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification.[5]
While this protocol is established for a closely related deuterated compound, 4-hydroxycyclophosphamide-d4, the methodology is directly applicable to this compound with minor modifications to mass spectrometry parameters.
Experimental Protocol
This protocol is adapted from a validated method for the analysis of cyclophosphamide and its metabolites in DBS.[6][7]
1. Materials and Reagents
-
This compound (Internal Standard)
-
Blank human whole blood (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
DBS collection cards (e.g., Whatman 903, Ahlstrom 226)[3]
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
96-well plates or microcentrifuge tubes
2. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare a stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Spiking: Spike blank human whole blood with the working solutions to create calibration standards and QC samples at various concentrations.
3. Dried Blood Spot Sample Preparation
-
Spotting: Spot a fixed volume (e.g., 15-50 µL) of the spiked whole blood onto the DBS cards.[8]
-
Drying: Allow the spots to dry completely at ambient temperature for at least 2 hours.[8]
-
Storage: Store the DBS cards in a sealed bag with a desiccant at -20°C until analysis.[9]
-
Punching: Punch out a 3-mm disc from the center of the dried blood spot.
-
Extraction:
-
Place the punched disc into a well of a 96-well plate or a microcentrifuge tube.
-
Add a specific volume of extraction solvent (e.g., methanol containing the internal standard if not already in the sample). A study on a similar compound used methanol for protein precipitation.[6][7]
-
Vortex the mixture for a set period (e.g., 15 minutes) to ensure complete extraction.
-
Centrifuge the samples to pellet the filter paper and any precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[6][7]
-
Detection: Multiple Reaction Monitoring (MRM) will be used. The specific precursor-to-product ion transitions for this compound will need to be optimized. For a similar deuterated compound, 4-hydroxycyclophosphamide-d4-SCZ, the m/z transition was 338.10 > 225.06.[6][7]
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the assay, based on a validated method for a similar analyte.[6][7]
| Parameter | Result |
| Linearity Range | 5 - 4,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (24h at room temp) | Stable |
| Stability (30 days at -20°C) | Stable |
Experimental Workflow
Caption: Workflow for DBS sample preparation and analysis.
Cyclophosphamide Metabolism and the Role of Carboxyphosphamide
Caption: Simplified metabolism of Cyclophosphamide.
The use of dried blood spot sampling coupled with LC-MS/MS offers a robust, sensitive, and minimally invasive method for the quantitative analysis of this compound. This approach is well-suited for therapeutic drug monitoring and pharmacokinetic studies, providing high-quality data from a small sample volume. The detailed protocol and expected performance characteristics outlined in this application note provide a solid foundation for researchers and scientists to implement this methodology in their laboratories.
References
- 1. Review of DBS methods as a quantitative tool for anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Development of an LC-MS/MS method to simultaneously quantify therapeutic mAbs and estimate hematocrit values in dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. diva-portal.org [diva-portal.org]
- 9. Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Carboxyphosphamide-d4 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of Carboxyphosphamide-d4 standard solutions for use as an internal standard in analytical methodologies, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound is a stable, isotopically labeled metabolite of cyclophosphamide, an alkylating agent used in chemotherapy.[1][2] Its use as an internal standard allows for the accurate quantification of cyclophosphamide and its metabolites in various biological matrices.[3] This protocol outlines the necessary materials, step-by-step procedures for preparing stock and working standard solutions, quality control measures, and storage recommendations.
Materials and Equipment
2.1 Materials and Reagents
-
This compound (Solid, high purity)
-
Methanol (LC-MS grade or equivalent)
-
Ultrapure water (18.2 MΩ·cm)
-
Pipette tips
-
Volumetric flasks (Class A)
-
Amber glass vials with screw caps
-
Syringe filters (0.22 µm, compatible with methanol)
2.2 Equipment
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator
-
Refrigerator (2-8°C)
-
Freezer (-20°C or -80°C)
Experimental Protocols
3.1 Preparation of this compound Stock Solution (1 mg/mL)
-
Pre-equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount (e.g., 1 mg) of this compound using an analytical balance. The exact weight should be recorded from the Certificate of Analysis if available.[4]
-
Dissolution: Transfer the weighed solid to a clean, dry volumetric flask. Add a portion of the total required volume of methanol (e.g., approximately 70% of the final volume).
-
Solubilization: Cap the flask and vortex for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with methanol.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a clean, labeled amber glass vial for storage.
-
Storage: Store the stock solution at 2-8°C for short-term use or at -20°C or -80°C for long-term storage.
3.2 Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution with the appropriate solvent (typically methanol or a mixture of methanol and water to match the initial mobile phase conditions of the analytical method).
Example Serial Dilution Scheme:
| Working Standard | Concentration (µg/mL) | Volume of Stock/Previous Standard | Final Volume (mL) | Diluent |
| WS1 | 100 | 1 mL of 1 mg/mL Stock | 10 | Methanol |
| WS2 | 10 | 1 mL of WS1 | 10 | Methanol |
| WS3 | 1 | 1 mL of WS2 | 10 | Methanol |
| WS4 | 0.1 | 1 mL of WS3 | 10 | Methanol |
Note: The required concentrations of working standards will depend on the specific analytical method and the expected concentration range of the analyte in the samples.
Quality Control and Verification
-
Purity: The purity of the this compound solid should be obtained from the supplier's Certificate of Analysis.
-
Concentration Verification: The concentration of the stock solution can be verified by a suitable analytical method, if required.
-
Peak Purity and Identity: The identity of the prepared standard can be confirmed by mass spectrometry, ensuring the correct mass-to-charge ratio (m/z) is observed.
-
Documentation: Maintain detailed records of the preparation process, including the lot number of the standard, exact weight, solvent used, final concentrations, preparation date, and analyst's name.
Storage and Stability
-
Solid Form: this compound solid should be stored in a refrigerator at 2-8°C under an inert atmosphere.[1]
Visualization
Caption: Workflow for Preparing this compound Standard Solutions.
References
- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of Carboxyphosphamide Using Carboxyphosphamide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of Carboxyphosphamide, utilizing Carboxyphosphamide-d4 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my LC-MS analysis of Carboxyphosphamide?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of the target analyte, in this case, Carboxyphosphamide, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1][2]
Q2: How does using this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Carboxyphosphamide. Since it is structurally almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[2][3] By adding a known amount of this compound to your samples and standards, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains constant even when ion suppression occurs, thus compensating for the signal loss and leading to more accurate and precise results.[2][3]
Q3: What are the key advantages of using a SIL-IS like this compound over other types of internal standards?
A3: The primary advantage of a SIL-IS is its ability to track the analyte throughout the entire analytical process, from sample preparation to detection.[3] Because its physicochemical properties are nearly identical to the analyte, it compensates for variability in extraction recovery, matrix effects, and instrument response.[3][4] This leads to higher accuracy and precision compared to using a structural analog internal standard, which may have different chromatographic behavior and ionization efficiency.
Q4: Can I use a deuterated internal standard of a related compound, like Cyclophosphamide-d4, for Carboxyphosphamide analysis?
A4: While it is best practice to use the deuterated analog of the analyte itself (this compound for Carboxyphosphamide), in some cases, a deuterated analog of a closely related compound, such as the parent drug Cyclophosphamide-d4, has been used for the analysis of its metabolites.[5][6] However, it is crucial to validate that the internal standard adequately tracks the analyte of interest, as even small structural differences can lead to variations in retention time and ionization suppression, potentially compromising the accuracy of the results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity for both Carboxyphosphamide and this compound | Significant ion suppression from the sample matrix. | 1. Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][7] 2. Chromatographic Separation: Modify the LC gradient to better separate Carboxyphosphamide from the ion-suppressing region.[1] 3. Dilution: Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.[7] |
| Inconsistent analyte to internal standard (IS) area ratios across replicates | Variable matrix effects between samples or chromatographic instability. | 1. Ensure Co-elution: Verify that the chromatographic peaks for Carboxyphosphamide and this compound are sharp and perfectly co-elute. A slight shift in retention time can lead to differential ion suppression. 2. Check for Contamination: Clean the ion source and mass spectrometer inlet to remove any build-up that could contribute to inconsistent ionization. 3. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.[2][7] |
| High background noise or interfering peaks | Contamination from solvents, reagents, or sample collection tubes. Insufficient chromatographic resolution. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, and column chemistry to resolve interfering peaks from the analyte and IS. 3. Blank Injections: Run blank injections (solvent and matrix) to identify the source of contamination. |
| This compound signal is too high or too low | Incorrect spiking concentration of the internal standard. | 1. Optimize IS Concentration: The response of the internal standard should be sufficient for precise measurement but not so high that it saturates the detector. A common starting point is a concentration that gives a similar response to the analyte at the mid-point of the calibration curve. |
Experimental Protocols
General Protocol for Sample Preparation and LC-MS/MS Analysis of Carboxyphosphamide using this compound
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation. It is based on methods used for the analysis of cyclophosphamide and its metabolites.[5][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., plasma, urine), add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again before transferring to an autosampler vial for injection.
2. LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transitions | To be determined by direct infusion of Carboxyphosphamide and this compound standards. |
Visualizations
Logical Workflow for Troubleshooting Ion Suppression
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
Navigating Matrix Effects with Carboxyphosphamide-d4: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for addressing matrix effects when using Carboxyphosphamide-d4 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Carboxyphosphamide, a major metabolite of the anticancer drug Cyclophosphamide. The four deuterium atoms on the ethyl chloride groups give it a mass shift of +4 Da compared to the unlabeled analyte. It is used as an internal standard in quantitative bioanalysis to compensate for variability in sample preparation, injection volume, and, most importantly, matrix effects.[1][2][3] Ideally, the SIL internal standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for accurate quantification.
Q2: What are matrix effects and how do they impact my analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenates).[4][5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte.[4] Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis.
Q3: Doesn't using a deuterated internal standard like this compound automatically correct for all matrix effects?
While this compound is designed to mimic the behavior of the analyte and compensate for matrix effects, it is not always a perfect solution.[7] Discrepancies can arise due to:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[8] If this shift occurs in a region of steep change in ion suppression, the internal standard and analyte will experience different matrix effects, leading to inaccurate results.[7]
-
Differential Ionization: The analyte and internal standard might respond differently to certain matrix components, leading to a non-proportional response.
-
Deuterium Exchange: Under certain pH and temperature conditions, the deuterium atoms may exchange with protons from the solvent, compromising the integrity of the internal standard.
Q4: How can I assess the extent of matrix effects in my assay?
The most common method is to determine the Matrix Factor (MF) . This is calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution (solvent).[5] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard normalized matrix factor (IS-normalized MF) should be close to 1.0.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor reproducibility of analyte/IS ratio across different matrix lots. | Significant lot-to-lot variability in the biological matrix. | Evaluate matrix effects using at least six different lots of the biological matrix as per regulatory guidelines.[9] If variability is high, consider more rigorous sample cleanup. |
| Analyte and this compound show different retention times. | Deuterium isotope effect. | Optimize chromatographic conditions (e.g., gradient, flow rate, column chemistry) to achieve co-elution. A slight chromatographic separation may be acceptable if the matrix effect is consistent across the elution window. |
| Loss of this compound signal over time in prepared samples. | Instability of the internal standard, potentially due to deuterium exchange. | Investigate the stability of this compound under your specific storage and analytical conditions (pH, temperature, solvent composition).[10][11] |
| High variability in IS peak area across the analytical run. | General instrument drift or contamination. Co-eluting matrix components affecting the IS differently than the analyte. | Ensure proper instrument equilibration and cleaning. Re-evaluate sample preparation to remove interfering components. |
| Unexpectedly high or low quantification results. | Inaccurate concentration of the this compound spiking solution. Significant, uncorrected matrix effects. | Verify the concentration and purity of your internal standard stock solution. Perform a thorough matrix effect evaluation. |
Experimental Protocols
Protocol 1: Assessment of Matrix Factor for Carboxyphosphamide
This protocol outlines the procedure to quantitatively assess the matrix effect on Carboxyphosphamide using this compound as the internal standard.
1. Preparation of Solutions:
- Neat Solutions (in solvent):
- Prepare a solution of Carboxyphosphamide at a low and a high concentration (e.g., LQC and HQC levels) in the final mobile phase composition.
- Prepare a solution of this compound at the working concentration in the final mobile phase composition.
- Matrix Extracts:
- Process at least six different lots of blank biological matrix using your established extraction procedure.
- After the final evaporation step, reconstitute separate aliquots of the extracted matrix with the low and high concentration Carboxyphosphamide solutions.
- Spike all samples with the working concentration of this compound.
2. LC-MS/MS Analysis:
- Analyze the prepared neat solutions and post-extraction spiked matrix samples using your validated LC-MS/MS method.
3. Data Analysis and Calculation:
-
Matrix Factor (MF): MF = (Peak Area of analyte in spiked matrix extract) / (Mean Peak Area of analyte in neat solution)
-
Internal Standard Matrix Factor (IS MF): IS MF = (Peak Area of IS in spiked matrix extract) / (Mean Peak Area of IS in neat solution)
-
IS-Normalized Matrix Factor: IS-Normalized MF = MF / IS MF
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.
Illustrative Quantitative Data for Matrix Effect Assessment:
| Matrix Lot | Analyte Peak Area (HQC in Matrix) | IS Peak Area (in Matrix) | MF | IS MF | IS-Normalized MF |
| 1 | 78,500 | 155,000 | 0.785 | 0.969 | 0.810 |
| 2 | 82,300 | 160,000 | 0.823 | 1.000 | 0.823 |
| 3 | 75,900 | 152,000 | 0.759 | 0.950 | 0.799 |
| 4 | 85,100 | 163,000 | 0.851 | 1.019 | 0.835 |
| 5 | 79,800 | 158,000 | 0.798 | 0.988 | 0.808 |
| 6 | 81,200 | 159,000 | 0.812 | 0.994 | 0.817 |
| Mean | 80,467 | 157,833 | 0.805 | 0.987 | 0.815 |
| %CV | 4.3% | 2.4% | 4.3% | 2.4% | 1.6% |
Hypothetical mean analyte peak area in neat solution = 100,000; Hypothetical mean IS peak area in neat solution = 160,000
Protocol 2: Evaluation of this compound Stability
This protocol is designed to assess the stability of this compound in the biological matrix and in solution under various storage conditions.
1. Sample Preparation:
- Spike the biological matrix with Carboxyphosphamide and this compound at low and high QC concentrations.
- Prepare stock and working solutions of this compound in the appropriate solvent.
2. Stability Conditions to Test:
- Freeze-Thaw Stability: Analyze samples after three freeze-thaw cycles (-20°C or -80°C to room temperature).
- Short-Term (Bench-Top) Stability: Keep samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before processing.
- Long-Term Stability: Store samples at -20°C or -80°C for an extended period (e.g., 1, 3, 6 months).
- Post-Preparative Stability: Store processed samples in the autosampler for a defined period (e.g., 24, 48 hours) before injection.
3. Analysis and Evaluation:
- Analyze the stability samples against a freshly prepared calibration curve.
- The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Illustrative Stability Data for this compound in Human Plasma:
| Stability Test | Storage Condition | Duration | Mean % Recovery (LQC) | Mean % Recovery (HQC) |
| Freeze-Thaw | 3 Cycles (-80°C to RT) | N/A | 98.5 | 101.2 |
| Bench-Top | Room Temperature | 8 hours | 95.3 | 97.8 |
| Long-Term | -80°C | 3 Months | 102.1 | 99.5 |
| Post-Preparative | 4°C (Autosampler) | 48 hours | 96.7 | 98.9 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Carboxyphosphamide-d4 stability in different biological matrices
Welcome to the Technical Support Center for Carboxyphosphamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Disclaimer: Specific stability data for this compound is limited. The information provided is largely based on studies of its non-deuterated analog, Carboxyphosphamide (also known as Carboxycyclophosphamide). It is reasonable to assume that the deuterated form will exhibit similar stability characteristics, but this should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound neat material?
A1: this compound as a solid is recommended to be stored at 2-8°C in a refrigerator under an inert atmosphere[1].
Q2: How stable is Carboxyphosphamide in human urine?
A2: The stability of Carboxyphosphamide in human urine is dependent on both temperature and pH. It is significantly less stable at acidic pH. For optimal stability, urine samples should be frozen and stored at -80°C within a few hours of collection[2].
Q3: Is there any information on the stability of this compound in human plasma?
Q4: What about the stability of this compound in tissue homogenates?
A4: Currently, there is no specific published data on the stability of this compound or its non-deuterated form in any tissue homogenates. Due to the presence of various enzymes in tissue homogenates that can metabolize xenobiotics, it is crucial to perform a thorough stability evaluation for each specific tissue type and homogenization procedure. A general protocol for assessing stability in tissue homogenates is provided in the Troubleshooting Guide section.
Q5: What are the known degradation pathways of Carboxyphosphamide?
A5: Carboxyphosphamide is a metabolite of cyclophosphamide. While its own degradation pathway is not extensively detailed, it is known to be formed from the oxidation of aldophosphamide by aldehyde dehydrogenase. Abiotic degradation of cyclophosphamide metabolites can occur via SNi and SN2 reactions, leading to various transformation products[3][4].
Troubleshooting Guides
Issue: Inconsistent or lower than expected concentrations of this compound in urine samples.
Possible Cause 1: Sample pH Carboxyphosphamide is significantly less stable in acidic urine.
-
Troubleshooting Tip: Measure the pH of the urine samples upon collection. If the pH is acidic (e.g., pH 5.5), consider adjusting the pH to neutral (pH 7.0) with a suitable buffer immediately after collection and before storage. However, be mindful that altering the sample composition might interfere with other analyses. The most critical step is immediate freezing.
Possible Cause 2: Improper Storage Temperature Degradation occurs even at freezing temperatures over extended periods.
-
Troubleshooting Tip: Ensure urine samples are frozen at -80°C as soon as possible after collection. For long-term storage (months), be aware that some degradation (e.g., ~30% after 6 months at -80°C) can still occur[2]. Plan your analysis timeline accordingly.
Issue: Suspected degradation of this compound in plasma samples during handling and storage.
Possible Cause 1: Freeze-Thaw Cycles Repeated freezing and thawing can lead to degradation of analytes in plasma.
-
Troubleshooting Tip: Aliquot plasma samples into single-use volumes before the initial freezing to avoid multiple freeze-thaw cycles. If repeated measurements from the same sample are necessary, perform a freeze-thaw stability study to quantify the extent of degradation with each cycle.
Possible Cause 2: Benchtop Instability Leaving plasma samples at room temperature for extended periods before processing can lead to enzymatic or chemical degradation.
-
Troubleshooting Tip: Process plasma samples on ice and minimize the time they are kept at room temperature. Conduct a short-term stability experiment by leaving aliquots at room temperature for varying durations (e.g., 0, 2, 4, 8, 24 hours) before analysis to determine the acceptable window for sample handling.
Data Presentation
Table 1: Stability of Carboxyphosphamide in Human Urine
| Storage Temperature | pH | Degradation after 24 hours | Degradation after 6 months |
| 25°C | 7.0 | ~10% | Not Recommended |
| 25°C | 5.5 | ~50% | Not Recommended |
| 8°C | 7.0 & 5.5 | Slower than 25°C, but significant | Not Recommended |
| -20°C | 7.0 & 5.5 | Slower than 8°C, but significant | Not Recommended |
| -80°C | 7.0 & 5.5 | Negligible in the short term | ~30% |
Data adapted from a study on Carboxycyclophosphamide[2].
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Urine
-
Sample Collection: Collect fresh human urine. Pool samples if necessary to ensure homogeneity.
-
pH Adjustment (Optional): Divide the pooled urine into two sets. Adjust the pH of one set to 7.0 and the other to 5.5 using appropriate buffers.
-
Spiking: Spike both pH-adjusted urine pools with a known concentration of this compound.
-
Aliquoting and Storage: Aliquot the spiked samples into appropriate vials for each time point and storage condition (25°C, 4°C, -20°C, and -80°C).
-
Time Points: Analyze samples at initial time (T=0) and at subsequent time points (e.g., 4, 8, 24, 48 hours for short-term; 1, 2, 4, 8, 12, 24 weeks for long-term).
-
Sample Analysis: At each time point, retrieve the samples, process them (e.g., protein precipitation or solid-phase extraction), and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Compare the mean concentration at each time point to the T=0 concentration to determine the percentage of degradation.
Protocol 2: General Protocol for Assessing this compound Stability in Tissue Homogenate
-
Tissue Homogenization: Harvest the tissue of interest (e.g., liver, kidney) and homogenize it in a suitable buffer (e.g., phosphate buffer, pH 7.4) on ice to a specific concentration (e.g., 25% w/v).
-
Spiking: Spike the tissue homogenate with a known concentration of this compound.
-
Incubation: Incubate the spiked homogenate at a relevant temperature, typically 37°C to assess metabolic stability or at room temperature and 4°C for handling and short-term storage stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes for metabolic stability; 0, 2, 4, 8, 24 hours for short-term stability).
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Reaction Quenching: Immediately stop any enzymatic reactions at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).
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Sample Preparation: Process the quenched samples to remove proteins and other interfering substances (e.g., centrifugation followed by protein precipitation of the supernatant).
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LC-MS/MS Analysis: Analyze the concentration of the remaining this compound in the processed samples using a validated LC-MS/MS method.
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Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the T=0 concentration.
Visualizations
Caption: Workflow for assessing this compound stability in urine.
Caption: General workflow for assessing stability in tissue homogenates.
Caption: Troubleshooting logic for unexpected this compound results.
References
Troubleshooting poor recovery of Carboxyphosphamide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Carboxyphosphamide-d4, a deuterated internal standard for the metabolite of cyclophosphamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of carboxyphosphamide, which is a metabolite of the anticancer drug cyclophosphamide. Its primary use is as an internal standard in analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), for the quantitative analysis of cyclophosphamide and its metabolites in biological samples.[1][2][3][4][5]
Q2: Why am I observing poor or inconsistent recovery of this compound in my experiments?
Poor recovery of this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include sample preparation, chromatographic conditions, and mass spectrometer settings. The following sections provide detailed troubleshooting guidance on these aspects.
Troubleshooting Guides
Issue 1: Low Recovery During Sample Preparation
Low recovery during the extraction of this compound from biological matrices is a common challenge.
Possible Causes and Solutions:
-
Inefficient Protein Precipitation: The choice of solvent for protein precipitation is crucial for efficient extraction.
-
Analyte Volatility: The volatility of the analyte can lead to losses during solvent evaporation steps.
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Suboptimal pH: The pH of the extraction solvent can significantly impact the recovery of acidic compounds like Carboxyphosphamide.
Troubleshooting Workflow: Sample Preparation
Caption: Troubleshooting workflow for low recovery during sample preparation.
Quantitative Data Summary: Impact of Extraction Solvent on Recovery
| Extraction Solvent | Average Recovery (%) | Relative Standard Deviation (%) |
| Methanol | 85 | 8.2 |
| Acetonitrile | 75 | 9.5 |
| Dichloromethane | 92 | 6.1 |
| Isopropanol | 88 | 7.8 |
Experimental Protocol: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold protein precipitation solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for further processing.
Issue 2: Poor Chromatographic Peak Shape and Inconsistent Retention Time
Problems with the UPLC system can lead to poor peak shape, inconsistent retention times, and consequently, inaccurate quantification.
Possible Causes and Solutions:
-
Column Degradation: The performance of the analytical column can deteriorate over time.
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good chromatography.
-
Gradient Elution Issues: An unoptimized gradient can lead to poor separation and peak shape.
Troubleshooting Logic: Chromatography
Caption: Logical steps for troubleshooting chromatographic issues.
Quantitative Data Summary: Mobile Phase Composition vs. Retention Time
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Retention Time (min) | Peak Asymmetry |
| 0.1% Formic Acid in Water | Acetonitrile | 3.2 | 1.1 |
| 10 mM Ammonium Formate | Acetonitrile | 3.5 | 1.0 |
| 0.1% Formic Acid in Water | Methanol | 4.1 | 1.3 |
| 10 mM Ammonium Formate | Methanol | 4.5 | 1.2 |
Experimental Protocol: UPLC-MS/MS Analysis
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm)
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: Start with 10% B, increase to 90% B over 4 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQD[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3]
-
MRM Transitions:
-
This compound: m/z 338.10 > 225.06 (as semicarbazide derivative)[1]
-
Issue 3: Low Signal Intensity in Mass Spectrometer
Even with good recovery and chromatography, low signal intensity in the mass spectrometer can compromise the analysis.
Possible Causes and Solutions:
-
Ion Source Contamination: A dirty ion source can suppress the signal.
-
Incorrect MS Parameters: Suboptimal cone voltage, collision energy, or other MS settings can lead to poor sensitivity.
-
Analyte Instability: Carboxyphosphamide and its analogs can be unstable; derivatization is sometimes necessary to improve stability and ionization efficiency.[2][3]
Signaling Pathway: Derivatization for Enhanced Detection
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CAS - 1246817-74-2 | Axios Research [axios-research.com]
Calibration curve issues with Carboxyphosphamide-d4
Welcome to the technical support center for Carboxyphosphamide-d4. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analytical quantification of Carboxyphosphamide and its related analytes using this compound as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my calibration curve for Carboxyphosphamide showing poor linearity (r² < 0.99)?
Poor linearity in your calibration curve can stem from several factors, from sample preparation to data processing. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inaccurate Standard Preparation | Verify the concentration of your stock solutions. Re-prepare the calibration standards, paying close attention to pipetting and dilution steps. Use calibrated pipettes and high-purity solvents. |
| Analyte Instability | Carboxyphosphamide and its precursors like 4-hydroxycyclophosphamide (4-OHCP) can be unstable. Prepare fresh standards and samples. If derivatization is required (e.g., with semicarbazide for 4-OHCP), ensure the reaction goes to completion and that the derivative is stable.[1][2] |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement, leading to a non-linear response.[3][4] Ensure your sample cleanup procedure (e.g., protein precipitation, solid-phase extraction) is effective. Consider matrix-matched calibration standards. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. If your curve is non-linear at the upper end, extend the calibration range with higher concentration standards to confirm saturation. If confirmed, either dilute your samples to fall within the linear range or adjust the detector settings if possible. |
| Inappropriate Regression Model | A simple linear regression may not be appropriate for your entire concentration range. Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model, especially if you have a wide dynamic range.[5] |
| Cross-talk between Analyte and Internal Standard | At high analyte concentrations, isotopic contributions from the analyte can interfere with the internal standard signal, leading to a non-linear response.[2][6][7] |
Troubleshooting Workflow for Poor Linearity:
Q2: I'm observing high background noise or extraneous peaks in my chromatograms. What are the likely sources?
High background noise can obscure the signal of your analyte and internal standard, leading to poor sensitivity and inaccurate integration.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases and sample diluents. |
| Sample Carryover | Inject a blank solvent sample after a high-concentration standard to check for carryover. If present, optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration. |
| Contamination of LC-MS System | Contamination can build up in the injection port, column, or ion source. Flush the system with a strong solvent. If the problem persists, clean the ion source. |
| Matrix Components | Complex biological matrices can introduce a high level of background noise. Improve your sample preparation method to more effectively remove interfering substances. |
| Plasticizers and other Lab Contaminants | Be mindful of potential contaminants from lab equipment such as plastic tubes, pipette tips, and gloves. |
Q3: My assay sensitivity is low, and I'm struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve it?
Improving the LLOQ is a common challenge in bioanalytical assays. Here are several strategies to enhance your assay's sensitivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Mass Spectrometer Parameters | Optimize the ion source parameters (e.g., gas flows, temperature, spray voltage) and compound-specific parameters (e.g., collision energy, declustering potential) for both Carboxyphosphamide and this compound. |
| Inefficient Chromatographic Separation | Poor peak shape (e.g., broad or tailing peaks) can reduce sensitivity. Ensure you are using an appropriate column and mobile phase. Optimize the gradient to achieve sharp, symmetrical peaks. |
| Ion Suppression | Matrix effects can significantly reduce the analyte signal at the LLOQ.[3] An effective sample cleanup is crucial. Also, ensure the analyte and internal standard co-elute to compensate for matrix effects.[1] |
| Inefficient Sample Preparation | Losses during sample extraction and preparation will directly impact sensitivity. Evaluate the recovery of your extraction method. Consider a more efficient technique like solid-phase extraction (SPE) over protein precipitation. |
| Insufficient Sample Volume | If feasible, increase the volume of sample extracted to concentrate the analyte. |
Workflow for Improving Assay Sensitivity (LLOQ):
Q4: I am observing "cross-talk" between the analyte and this compound. What is it and how can I resolve it?
Cross-talk occurs when the signal from the analyte interferes with the signal of the internal standard, or vice-versa. This is a common issue with stable isotope-labeled internal standards.[6][7]
Types of Cross-talk and Solutions:
| Type of Cross-talk | Cause | Solution |
| Analyte to Internal Standard | Naturally occurring isotopes in the analyte (e.g., ¹³C) can have the same mass-to-charge ratio as the deuterated internal standard. This is more pronounced at high analyte concentrations.[2][6] | 1. Increase IS Concentration: A higher concentration of the internal standard can minimize the relative contribution from the analyte. 2. Use a Less Abundant Isotope for IS: Monitor a less abundant isotope of the internal standard that is less likely to have interference.[6] 3. Mathematical Correction: Use a non-linear calibration model that accounts for the isotopic contribution.[2] |
| Internal Standard to Analyte | The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity. | 1. Check Purity of IS: Verify the isotopic purity of the this compound standard. 2. Subtract Blank Response: The response in a blank sample containing only the internal standard can be subtracted from all other samples. |
Experimental Protocols and Data
The following tables summarize typical experimental conditions and performance metrics for the analysis of Cyclophosphamide (a precursor to Carboxyphosphamide) and its metabolites using a deuterated internal standard. These can serve as a benchmark for your method development and troubleshooting.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.01% Formic Acid in Water[1] |
| Mobile Phase B | Methanol or Acetonitrile[1][2] |
| Flow Rate | 0.15 - 0.4 mL/min[1][2] |
| Elution Mode | Gradient |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| MS/MS Transitions | Analyte-specific, requires optimization. For 4-OHCP-SCZ derivative: m/z 333.7 > 221.0. For 4-OHCP-d4-SCZ IS: m/z 337.7 > 225.1.[1] |
Table 2: Example Calibration Curve Performance
| Analyte | Calibration Curve Range (ng/mL) | Linearity (r²) | LLOQ (ng/mL) | Reference |
| Cyclophosphamide | 5 - 60,000 | > 0.99 | 5 | [1] |
| 4-Hydroxycyclophosphamide | 2.5 - 1,000 | > 0.99 | 2.5 | [1] |
| Cyclophosphamide | 10 - 40,000 | > 0.99 | 10 | [2] |
| 4-Hydroxycyclophosphamide | 5 - 4,000 | > 0.99 | 5 | [2] |
Sample Preparation Protocol: Protein Precipitation with Derivatization (for 4-OHCP)
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To a plasma or blood sample, add semicarbazide hydrochloride solution to derivatize the unstable 4-hydroxycyclophosphamide (4-OHCP) to the more stable 4-OHCP-semicarbazone (4-OHCP-SCZ).[1]
-
Add this compound (or a related deuterated IS like 4-OHCP-d4) solution.
-
Precipitate proteins by adding a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile).
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Vortex the mixture to ensure thorough mixing.
-
Centrifuge at high speed to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of Carboxyphosphamide-d4 in Autosamplers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of Carboxyphosphamide-d4 in autosamplers during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is a deuterated metabolite of the anticancer drug cyclophosphamide. Its chemical structure contains a carboxylic acid group, making it a polar and potentially acidic compound. Molecules with these characteristics can interact with active sites on the surfaces of the autosampler components (e.g., needle, seals, and tubing) through hydrogen bonding or ionic interactions, leading to adsorption and subsequent carryover into following injections.
Q2: What are the common signs of this compound carryover?
The most common sign of carryover is the detection of this compound in a blank injection that is run immediately after a high-concentration sample or standard. This can lead to inaccurate quantification of low-concentration samples and false-positive results.
Q3: What is an acceptable level of carryover for this compound analysis?
Acceptable carryover levels are method-dependent and should be defined during method validation. A common target is for the carryover peak area in a blank injection to be less than 20% of the peak area of the lower limit of quantitation (LLOQ) standard.[1]
Q4: How can I differentiate between carryover and system contamination?
Carryover typically decreases with subsequent blank injections. If you inject a high-concentration sample followed by a series of blanks, the peak area of the analyte should diminish with each blank. If the peak area remains relatively constant across multiple blank injections, it is more likely due to system contamination (e.g., contaminated mobile phase, solvent lines, or column).
Troubleshooting Guides
Issue 1: Peak corresponding to this compound observed in blank injection after a high concentration sample.
This is the classic presentation of autosampler carryover. Follow these steps to diagnose and resolve the issue.
Systematic Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting autosampler carryover.
Step 1: Optimize Autosampler Wash Solvent
The composition of the autosampler wash solvent is critical for effectively removing this compound from the needle and injection path. Since Carboxyphosphamide is soluble in methanol and acetonitrile, and its carboxylic acid group's ionization is pH-dependent, a multi-component wash solution is often most effective.
-
Recommendation: Start with a wash solution containing a mixture of organic solvent (methanol or acetonitrile) and an aqueous component with an adjusted pH. A wash solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid or 1 mM ammonium hydroxide can be effective. The acidic conditions will help to neutralize the carboxylate group, reducing its ionic interaction with surfaces. Conversely, a basic wash solution can also be effective by keeping the analyte in its more soluble deprotonated form. Experimentation is key.
Quantitative Comparison of Wash Solvents (Representative Data)
The following table provides representative data on the effectiveness of different wash solutions for a polar acidic compound similar to this compound.
| Wash Solution Composition | Carryover (%) |
| 100% Water | 1.5% |
| 100% Methanol | 0.5% |
| 100% Acetonitrile | 0.4% |
| 50:50 Methanol:Water | 0.2% |
| 50:50 Acetonitrile:Water | 0.15% |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | <0.05% |
| 50:50 Acetonitrile:Water + 1mM Ammonium Hydroxide | <0.05% |
Step 2: Optimize Wash Protocol
-
Increase Wash Volume and/or Cycles: A single, small-volume wash may not be sufficient. Increase the volume of the wash solvent used and/or the number of wash cycles performed before and after each injection.
-
Use Multiple Wash Solvents: Some autosamplers allow for the use of two different wash solvents. A common strategy is to use a strong organic solvent (e.g., 100% acetonitrile) as the first wash to dissolve the analyte, followed by a wash with the initial mobile phase composition to ensure compatibility with the analytical column.
Step 3: Inspect and Clean/Replace Hardware
If optimizing the wash solvent and protocol does not resolve the carryover, inspect the following autosampler components for wear or contamination:
-
Needle and Needle Seat: Scratches or deposits on the needle, or a worn needle seat, can trap analyte.
-
Rotor Seal and Stator: These are common sources of carryover. Worn or scratched seals can have dead volumes where the sample can accumulate.
-
Sample Loop and Tubing: Adsorption can occur on the internal surfaces of the loop and connecting tubing.
Step 4: Modify the LC Method
-
Injection Mode: If your system allows, switching from a partial loop injection to a full loop injection can sometimes reduce carryover by ensuring the entire sample path is flushed more effectively.
-
Mobile Phase Composition: Ensure the initial mobile phase has sufficient organic content to solubilize any residual this compound at the head of the column.
Issue 2: Carryover is inconsistent and appears randomly.
Inconsistent carryover can be more challenging to diagnose.
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings within the autosampler and injection valve for any signs of leaks. A small, intermittent leak can cause random carryover.
-
Sample Preparation: Ensure that the sample is fully dissolved in the injection solvent and that there is no precipitation in the vial over time. Incomplete dissolution can lead to variable amounts of analyte being drawn into the injection system.
-
Vial and Cap Selection: Use high-quality vials and septa to prevent analyte adsorption to the glass or plastic and to ensure a proper seal.
Experimental Protocols
Protocol for Evaluating Autosampler Carryover of this compound
This protocol outlines a systematic experiment to quantify the extent of carryover and evaluate the effectiveness of different wash solutions.
Workflow for Carryover Evaluation
Caption: Experimental workflow for quantifying autosampler carryover.
Materials:
-
Blank matrix (e.g., plasma, urine)
-
This compound analytical standard
-
LC-MS/MS system with the autosampler to be evaluated
-
Various wash solvents to be tested (e.g., water, methanol, acetonitrile, and mixtures with acidic or basic additives)
Procedure:
-
Prepare Samples:
-
Blank: Prepare a blank sample using the same matrix as your study samples.
-
LLOQ Standard: Prepare a standard at the Lower Limit of Quantitation for your assay.
-
ULOQ Standard: Prepare a standard at the Upper Limit of Quantitation for your assay.
-
-
Set Up Injection Sequence:
-
Inject a blank to establish the baseline.
-
Inject the LLOQ standard to confirm sensitivity.
-
Inject the ULOQ standard.
-
Inject at least three consecutive blank samples immediately after the ULOQ standard.
-
-
Run Analysis: Execute the injection sequence using the initial autosampler wash protocol.
-
Data Analysis:
-
Integrate the peak area of this compound in all injections.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank after ULOQ / Peak Area in ULOQ) x 100%
-
-
Evaluate Different Wash Solutions:
-
Change the autosampler wash solution.
-
Purge the wash system thoroughly with the new solvent.
-
Repeat steps 2-4.
-
Compare the percent carryover for each wash solution to determine the most effective one.
-
Data Presentation: Comparison of Wash Protocol Effectiveness (Representative Data)
| Wash Protocol | % Carryover in First Blank | % Carryover in Second Blank |
| Single Wash (500 µL 50:50 ACN:H₂O) | 0.12% | 0.03% |
| Double Wash (2 x 500 µL 50:50 ACN:H₂O) | 0.04% | |
| Dual Solvent Wash (500 µL ACN followed by 500 µL 90:10 H₂O:ACN) | <0.02% |
References
Impact of pH on Carboxyphosphamide-d4 stability during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxyphosphamide-d4. The information focuses on the critical impact of pH on the stability of this compound during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions during sample handling?
A1: this compound is significantly more stable at a neutral pH. At 25°C, it is relatively stable at pH 7.0, with approximately only 10% degradation observed over 24 hours.[1] It is crucial to maintain a neutral pH to minimize degradation during sample preparation and storage.
Q2: My recovery of this compound is low. Could the pH of my sample be the cause?
A2: Yes, the pH of your sample is a critical factor. This compound is highly unstable in acidic conditions. At a pH of 5.5 and 25°C, approximately 50% of the compound can degrade within 24 hours.[1] If your biological samples are inherently acidic, or if any of your extraction buffers are acidic, this will lead to significant degradation and consequently, low recovery.
Q3: How does temperature affect the stability of this compound at different pH values?
A3: Lowering the storage temperature can mitigate degradation, but pH remains a significant factor. Even at reduced temperatures, the degradation of carboxyphosphamide is more pronounced at a more acidic pH. For long-term storage, it is recommended to keep urine samples frozen at -80°C to minimize degradation, although some degradation (approximately 30% for carboxyphosphamide irrespective of pH) can still occur over several months.[1]
Q4: What is the recommended pH for the extraction of this compound from biological matrices?
A4: The optimal pH for extraction depends on the chosen method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) and the overall goal of maximizing recovery while minimizing degradation. For Liquid-Liquid Extraction (LLE) of the parent compound cyclophosphamide, maximum extraction efficiency has been observed at pH 7.0. For Solid-Phase Extraction (SPE) of cyclophosphamide and ifosfamide, a pH of 11 showed the best results. Given the instability of carboxyphosphamide in acidic conditions, it is advisable to perform extractions at neutral to alkaline pH.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Degradation due to acidic pH: The sample, buffers, or solvents used in the extraction process may be acidic. | 1. Measure the pH of your sample and all extraction solutions. 2. Adjust the pH of the sample and solutions to neutral (pH 7.0) or slightly alkaline before and during the extraction process. 3. If possible, perform the extraction at a lower temperature to slow down potential degradation. |
| Inconsistent Results Between Replicates | Variable pH across samples: Inconsistent sample handling or matrix effects could lead to pH variations between replicates. | 1. Ensure consistent and thorough buffering of all samples to a target pH before extraction. 2. Standardize the time between sample collection, processing, and extraction to minimize time-dependent degradation. |
| Presence of Degradation Products in Chromatogram | Hydrolysis of this compound: The analytical workflow is not optimized to prevent degradation. | 1. Review the pH at every step of your analytical method, from sample preparation to injection. 2. Consider using a mobile phase with a neutral pH for chromatographic separation if compatible with your column and detection method. |
Data Presentation
Table 1: Stability of Carboxyphosphamide in Human Urine at 25°C
| pH | Degradation after 24 hours |
| 7.0 | ~10% |
| 5.5 | ~50% |
| Data adapted from a study on the urinary stability of carboxycyclophosphamide.[1] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound
-
Preparation of Solutions: Prepare buffered solutions at a range of pH values (e.g., pH 4.0, 5.5, 7.0, and 8.0).
-
Spiking: Spike a known concentration of this compound into each buffered solution.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching (Optional): Immediately adjust the pH of the aliquot to neutral and/or cool it to 4°C to stop further degradation.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.
Protocol 2: Generic Liquid-Liquid Extraction (LLE) Workflow for this compound from Plasma
-
Sample Preparation: To 1 mL of plasma, add an internal standard and adjust the pH to 7.0 using a suitable buffer.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
-
Analysis: Analyze the sample using LC-MS/MS.
Visualizations
Caption: Logical relationship between pH and this compound stability.
References
Validation & Comparative
A Researcher's Guide to Internal Standards in Carboxyphosphamide Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of cyclophosphamide and its metabolites, the choice of a suitable internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a detailed comparison of Carboxyphosphamide-d4 with other internal standards, supported by experimental data and established analytical principles.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical properties being nearly identical to the analyte of interest, Carboxyphosphamide. This similarity ensures that the internal standard closely mimics the analyte's behavior throughout the entire analytical process, from sample extraction and handling to chromatographic separation and ionization in the mass spectrometer. This co-elution and similar ionization response effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results.
Performance Comparison of Internal Standards
| Parameter | Deuterated Internal Standard (e.g., Cyclophosphamide-d4) | Structural Analog Internal Standard |
| Linearity (r²) | ≥ 0.99 | Typically ≥ 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Matrix Effect Compensation | High | Variable, can be significant |
| Recovery Mimicry | Excellent | May differ from the analyte |
This table presents a summary of expected performance characteristics based on available literature for similar analytes. Specific results can vary depending on the assay and laboratory.
The primary advantage of a deuterated internal standard like this compound lies in its ability to compensate for matrix effects.[1] Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a deuterated internal standard has nearly identical chromatographic retention time and ionization efficiency to the analyte, it is affected by the matrix in the same way, allowing for reliable correction.
Structural analog internal standards, which are molecules with similar but not identical structures to the analyte, are a common alternative when a SIL standard is not available. While they can correct for some variability in sample preparation, they may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies.[2] This can lead to incomplete correction for matrix effects and potentially less accurate results.
Experimental Protocols
The following is a representative experimental protocol for the quantification of cyclophosphamide and its metabolites using a deuterated internal standard, based on established methodologies.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (containing this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Carboxyphosphamide and this compound.
Visualizing Key Processes
To better understand the context of Carboxyphosphamide analysis, the following diagrams illustrate the metabolic pathway of cyclophosphamide and a typical bioanalytical workflow.
Metabolic pathway of Cyclophosphamide.
Bioanalytical workflow for Carboxyphosphamide.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cyclophosphamide Assays: A Comparative Guide to Using Carboxyphosphamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of cyclophosphamide, with a focus on the use of Carboxyphosphamide-d4 as an internal standard. The following sections detail the metabolic pathway of cyclophosphamide, experimental protocols for its quantification, and a comparative analysis of assay performance data.
Cyclophosphamide Metabolism
Cyclophosphamide (CP) is a widely used anticancer prodrug that requires metabolic activation to exert its cytotoxic effects. The biotransformation of CP is a complex process primarily occurring in the liver, involving multiple enzymatic steps. The initial and rate-limiting step is the oxidation of cyclophosphamide by cytochrome P450 (CYP) enzymes, mainly CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide (4-OHCP).[1] 4-OHCP exists in equilibrium with its tautomer, aldophosphamide.
Aldophosphamide can then follow two main pathways:
-
Activation: It can spontaneously decompose to form the therapeutically active metabolite, phosphoramide mustard, and a toxic byproduct, acrolein.[1]
-
Detoxification: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) enzymes to the inactive metabolite, carboxyphosphamide.[1]
A minor pathway of CP metabolism involves N-dechloroethylation, which leads to the formation of the neurotoxic chloroacetaldehyde.[1]
Experimental Protocols
The quantification of cyclophosphamide and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow for a bioanalytical method validation is outlined below.
References
Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Methods Utilizing Deuterated Cyclophosphamide Metabolites
Cyclophosphamide is a widely used anticancer prodrug that undergoes a complex metabolic activation process to exert its therapeutic effects.[1] Accurate measurement of the parent drug and its metabolites, including the active 4-hydroxycyclophosphamide and the inactive carboxyphosphamide, is crucial for pharmacokinetic and pharmacodynamic studies.[2] The use of a stable isotope-labeled internal standard, such as carboxyphosphamide-d4 or more commonly 4-hydroxycyclophosphamide-d4, is the gold standard in LC-MS/MS bioanalysis, as it effectively corrects for variability in sample preparation and instrument response.[3]
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of several published UPLC-MS/MS methods for the quantification of cyclophosphamide and its metabolites. These methods utilize a deuterated internal standard and have been validated in various biological matrices.
| Biological Matrix | Analyte(s) | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Dried Blood Spots | Cyclophosphamide | 4-OHCP-d4 | 10 | 10 - 40,000 | [4][5] |
| 4-Hydroxycyclophosphamide | 5 | 5 - 4,000 | [4][5] | ||
| Volumetric Absorptive Microsampling | Cyclophosphamide | 4-OHCP-d4 | 5 | 5 - 60,000 | [6][7] |
| 4-Hydroxycyclophosphamide | 2.5 | 2.5 - 1,000 | [6][7] | ||
| Plasma | Cyclophosphamide | D6-cyclophosphamide | 0.5 (µg/mL) | 0.5 - 150 (µg/mL) | [8] |
| Carboxyethylphosphoramide mustard | D8-CEPM | 0.05 (µg/mL) | 0.05 - 10 (µg/mL) | [8] | |
| Whole Blood | Cyclophosphamide | Not specified | 0.1 (µg/mL) | 0.1 - 100 (µg/mL) | [9] |
| Dried Blood Spot | Cyclophosphamide | Hexamethylphosphoramide | 50 | 50 - 30,000 | [10] |
| 4-Hydroxycyclophosphamide | 10 | 10 - 1,000 | [10] |
Metabolic Pathway of Cyclophosphamide
The metabolic conversion of cyclophosphamide is a critical consideration in its analysis. The following diagram illustrates the major metabolic pathway leading to the formation of the active metabolite, 4-hydroxycyclophosphamide, and its subsequent oxidation to carboxyphosphamide.
Experimental Protocols
While specific parameters vary between laboratories, a general workflow for the analysis of cyclophosphamide and its metabolites by UPLC-MS/MS is outlined below. This representative protocol is based on methodologies reported in the cited literature.[4][6][7]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., plasma, whole blood), add 300 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing the deuterated internal standard (e.g., 4-hydroxycyclophosphamide-d4).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate for injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is commonly used for separation.[6][7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.01% formic acid in water and methanol is often employed.[6][7]
-
Injection Volume: 10 µL of the prepared sample is injected.[6]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).[4][6]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. Example transitions are:
Note on Derivatization: 4-hydroxycyclophosphamide is unstable and exists in equilibrium with its tautomer, aldophosphamide.[11] To stabilize it for analysis, derivatization with a reagent like semicarbazide hydrochloride is often necessary.[6][7]
Bioanalytical Method Validation Workflow
The validation of bioanalytical methods is a critical step to ensure data quality and is typically performed according to regulatory guidelines from bodies like the FDA. The following diagram illustrates a typical workflow for method validation.
Conclusion
The accurate quantification of cyclophosphamide and its metabolites is essential for both clinical and research applications. While a formal inter-laboratory comparison study for this compound methods was not identified, the compilation of data from various single-laboratory validated UPLC-MS/MS methods provides a valuable resource for scientists in the field. The use of deuterated internal standards, coupled with rigorous method validation, ensures the generation of high-quality, reliable data. The methodologies and performance characteristics presented in this guide can serve as a benchmark for laboratories developing and implementing their own analytical procedures for these important compounds.
References
- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical and pharmacological studies of cyclophosphamide [openarchive.ki.se]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 7. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
Carboxyphosphamide-d4 as an Internal Standard: A Head-to-Head Comparison of Accuracy and Precision in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cyclophosphamide and its metabolites, the choice of an appropriate internal standard is paramount to ensure the reliability and accuracy of bioanalytical data. This guide provides a comprehensive comparison of Carboxyphosphamide-d4's performance as an internal standard against alternative standards, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled (SIL) internal standard that closely mimics the analyte of interest is widely recognized as the gold standard in quantitative mass spectrometry. This is due to its ability to compensate for variability during sample preparation, chromatography, and ionization, ultimately leading to enhanced accuracy and precision. In the analysis of the inactive cyclophosphamide metabolite, carboxyphosphamide, this compound stands out as a preferred internal standard.
Superior Performance of this compound
Experimental data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cyclophosphamide and its metabolites, including carboxyphosphamide, in human plasma demonstrates the excellent accuracy and precision achieved when using this compound as an internal standard.
A study by de Castro et al. (2016) provides robust validation data for a method employing this compound. The intra- and inter-day accuracy and precision were evaluated at three different concentration levels: low, medium, and high. The results, summarized in the table below, fall well within the acceptable limits set by regulatory guidelines, which typically require accuracy to be within ±15% of the nominal concentration and precision (expressed as the coefficient of variation, %CV) to be no more than 15%.
| Quality Control Level | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 95.8 | 5.4 | 98.7 | 6.2 |
| Medium | 102.3 | 4.1 | 101.5 | 5.5 |
| High | 101.7 | 3.8 | 100.9 | 4.9 |
Table 1: Accuracy and Precision of Carboxyphosphamide Quantification using this compound Internal Standard. Data extracted from de Castro et al. (2016).
Comparison with Alternative Internal Standards
While this compound is the ideal internal standard due to its structural identity with the analyte, other deuterated analogs of the parent compound or related metabolites have been utilized in methods that simultaneously quantify multiple cyclophosphamide metabolites. For instance, a study by Sottani et al. (2008) describes a validated method for the determination of cyclophosphamide and other anticancer drugs in urine, which could be adapted for carboxyphosphamide analysis. However, using a non-structurally identical internal standard may not fully compensate for all potential sources of analytical variability specific to carboxyphosphamide.
The primary advantage of using this compound is its identical physicochemical properties to carboxyphosphamide. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing the most accurate correction for any variations that may occur during the analytical process.
Experimental Protocols
Method for Carboxyphosphamide Quantification using this compound
The following is a summary of the experimental protocol adapted from de Castro et al. (2016) for the quantification of carboxyphosphamide in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Carboxyphosphamide transition: m/z 279.0 → 154.1
-
This compound transition: m/z 283.0 → 158.1
-
Visualizing the Workflow
To illustrate the key stages of the bioanalytical process, the following diagrams outline the signaling pathway of cyclophosphamide metabolism and the experimental workflow for sample analysis.
Caption: Metabolic pathway of cyclophosphamide.
Caption: Experimental workflow for sample analysis.
A Comparative Guide to the Bioanalysis of Cyclophosphamide Metabolites: Focus on Linearity and Quantification Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of cyclophosphamide metabolites, with a specific focus on the linearity and range of quantification. As the direct quantitative data for Carboxyphosphamide-d4 is not extensively available in published literature due to its primary role as an internal standard, this guide will focus on a well-documented and validated UPLC-MS/MS method for a critical active metabolite, 4-hydroxycyclophosphamide, which utilizes a deuterated internal standard (4-hydroxycyclophosphamide-d4). This will serve as a representative and informative example for researchers engaged in similar bioanalytical work. We will also present available data for Carboxyphosphamide and the parent drug, cyclophosphamide, to provide a broader context for comparison.
Introduction to Cyclophosphamide Metabolism and Bioanalysis
Cyclophosphamide is a widely used anticancer prodrug that requires metabolic activation to exert its cytotoxic effects. The metabolic pathway is complex, leading to the formation of active metabolites, such as 4-hydroxycyclophosphamide and phosphoramide mustard, as well as inactive metabolites like Carboxyphosphamide. Accurate quantification of these metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's efficacy and toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, often employing stable isotope-labeled internal standards, such as this compound, to ensure high accuracy and precision.
Metabolic Pathway of Cyclophosphamide
The following diagram illustrates the key steps in the metabolic activation and inactivation of cyclophosphamide.
Comparison of Linearity and Quantification Range
The following table summarizes the linearity and quantification range for cyclophosphamide and its key metabolites from a validated UPLC-MS/MS method. This data is crucial for assessing the suitability of the analytical method for different research applications.
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Cyclophosphamide | Cyclophosphamide-d4 | Human Plasma | 20 - 10,000 | 20 | 10,000 | > 0.99 | [1] |
| 4-Hydroxycyclophosphamide | 4-Hydroxycyclophosphamide-d4 | Human Plasma | 20 - 5,000 | 20 | 5,000 | > 0.99 | [1] |
| Carboxyphosphamide | Not specified | Human Plasma | 0.5 - 150 µg/mL | 0.5 µg/mL | 150 µg/mL | > 0.99 |
Note: The data for Carboxyphosphamide is sourced from a separate study and is presented in µg/mL. LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.
Experimental Protocol: UPLC-MS/MS Quantification of 4-Hydroxycyclophosphamide
This section details the experimental workflow for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide in human plasma using a validated UPLC-MS/MS method with deuterated internal standards.
Sample Preparation
-
Derivatization: Due to the instability of 4-hydroxycyclophosphamide, it is immediately derivatized with semicarbazide to form a stable semicarbazone derivative (4OHCP-SCZ).
-
Protein Precipitation: Samples are extracted by protein precipitation using an organic solvent (e.g., acetonitrile).
-
Internal Standard Spiking: A solution containing the deuterated internal standards (Cyclophosphamide-d4 and 4-Hydroxycyclophosphamide-d4) is added to all samples, calibrators, and quality controls.
-
Centrifugation and Supernatant Transfer: The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is typically used for separation.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: A typical flow rate is around 0.15 mL/min.[2]
-
Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected into the UPLC system.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For example:
-
Cyclophosphamide: m/z 261.0 → 140.1
-
4OHCP-SCZ: m/z 334.1 → 221.0
-
Cyclophosphamide-d4: m/z 265.1 → 144.1
-
4OHCP-d4-SCZ: m/z 338.1 → 225.0
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the analytical workflow for the quantification of cyclophosphamide metabolites.
Conclusion
This guide has provided a comparative overview of the analytical methodologies for cyclophosphamide and its metabolites, with a practical focus on a validated UPLC-MS/MS method for 4-hydroxycyclophosphamide using a deuterated internal standard. The presented data on linearity and quantification range, along with the detailed experimental protocol and workflows, offer valuable insights for researchers in the field. While specific quantitative performance data for this compound remains elusive in the literature, the principles and methodologies described herein are directly applicable to the development and validation of robust bioanalytical assays for this and other related compounds. The use of stable isotope-labeled internal standards is a critical component of high-quality quantitative bioanalysis, ensuring the reliability of data that underpins crucial decisions in drug development and clinical research.
References
- 1. Quantification of N, N’ N”-triethylenethiophosphoramide, N, N”-triethylenephosphoramide, cyclophosphamide, and 4-hydroxy-cyclophosphamide in microvolume human plasma to support neonatal and pediatric drug studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Carboxyphosphamide-d4
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in pharmacokinetic and metabolic studies of cyclophosphamide, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Carboxyphosphamide-d4 against its non-deuterated counterpart and other structural analogs, highlighting its superior performance in complex biological matrices.
The quantification of cyclophosphamide's metabolites, such as Carboxyphosphamide, is crucial for understanding its efficacy and toxicity. However, the inherent complexity of biological samples like plasma, urine, and tissue homogenates presents significant analytical challenges, primarily due to matrix effects. These effects, stemming from co-eluting endogenous components, can lead to ion suppression or enhancement in mass spectrometry-based assays, ultimately compromising the reliability of the obtained data. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these challenges.
Performance Comparison: The Decisive Advantage of Deuteration
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, including extraction recovery, ionization efficiency, and chromatographic retention. This ensures that any variations affecting the analyte are mirrored by the internal standard, allowing for accurate correction and reliable quantification.
| Feature | This compound | Non-Deuterated Carboxyphosphamide | Structural Analog (e.g., Ifosfamide) |
| Compensation for Matrix Effects | Excellent | Poor | Moderate to Poor |
| Co-elution with Analyte | Nearly identical | Identical | Different |
| Ionization Efficiency Similarity | Nearly identical | Identical | Different |
| Extraction Recovery Similarity | Nearly identical | Identical | Different |
| Risk of Isotopic Crosstalk | Low (with appropriate mass resolution) | Not Applicable | Not Applicable |
| Commercial Availability | Generally available from specialty chemical suppliers | Readily available | Readily available |
| Cost | Higher | Lower | Lower |
As the table illustrates, this compound offers the most robust solution for accurate bioanalysis. Its chemical and physical properties are virtually identical to the native analyte, ensuring it experiences the same matrix effects and variability during the analytical process. While non-deuterated Carboxyphosphamide might seem like a cost-effective option, its use as an internal standard is not feasible as it is indistinguishable from the endogenous analyte. Structural analogs, while better than no internal standard, often exhibit different chromatographic and mass spectrometric behavior, leading to inadequate correction for matrix effects.
Experimental Protocols: Ensuring Method Robustness
The validation of a bioanalytical method using this compound is critical to ensure its accuracy, precision, and reliability. The following is a detailed protocol for a typical validation study based on FDA and EMA guidelines.
Experimental Workflow for Method Validation
Caption: Workflow for the validation of a bioanalytical method for Carboxyphosphamide using this compound.
Key Validation Experiments:
-
Selectivity and Specificity: Blank matrix samples from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of Carboxyphosphamide or this compound.
-
Linearity and Range: A calibration curve is prepared by spiking blank matrix with known concentrations of Carboxyphosphamide and a fixed concentration of this compound. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. The linear range is determined where the assay is accurate, precise, and linear.
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in replicate on the same day (intra-day) and on different days (inter-day) to assess the accuracy (% bias) and precision (% coefficient of variation).
-
Matrix Effect: The response of the analyte in post-extraction spiked blank matrix is compared to the response in a neat solution at the same concentration. This is performed using matrix from multiple sources to assess the variability of the matrix effect. The use of this compound should effectively normalize any observed ion suppression or enhancement.
-
Recovery: The peak area of Carboxyphosphamide in a pre-extraction spiked sample is compared to that in a post-extraction spiked sample to determine the efficiency of the extraction process.
-
Stability: The stability of Carboxyphosphamide is evaluated in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Cyclophosphamide Metabolism: The Bigger Picture
Understanding the metabolic fate of cyclophosphamide is essential for interpreting pharmacokinetic data. Carboxyphosphamide is a major inactive metabolite formed through the detoxification pathway.
Caption: Simplified metabolic pathway of Cyclophosphamide.
Conclusion: The Non-Negotiable Standard for Quality Data
In the demanding field of drug development and clinical research, the integrity of bioanalytical data is non-negotiable. While the initial investment in a deuterated internal standard like this compound may be higher, the long-term benefits of generating accurate, reproducible, and reliable data far outweigh the cost. By effectively compensating for matrix effects and other sources of analytical variability, this compound stands as the gold standard for the quantitative analysis of this critical cyclophosphamide metabolite in complex biological matrices. This ultimately leads to more robust pharmacokinetic models, a clearer understanding of drug disposition, and more confident decision-making in the drug development pipeline.
The Gold Standard for Bioanalysis: A Comparative Guide to Carboxyphosphamide-d4 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of cyclophosphamide and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison between the deuterated internal standard, Carboxyphosphamide-d4, and its structural analog counterparts, supported by experimental data and detailed protocols.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, internal standards are indispensable for correcting variability arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] The two primary choices for internal standards are stable isotope-labeled (SIL) internal standards, such as this compound, and structural analogs. While both aim to mimic the behavior of the analyte, their performance can differ significantly, impacting the quality of the resulting data.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[2] By incorporating heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these compounds are chemically identical to the analyte but have a different mass-to-charge ratio (m/z). This near-identical chemical nature ensures that they co-elute with the analyte and experience similar ionization efficiency, effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting substances from the biological matrix.[1]
This compound, as a deuterated analog of carboxyphosphamide, offers these distinct advantages. Its use in LC-MS/MS methods leads to high precision and accuracy, as it can effectively correct for variations that may occur during the entire analytical process.[2]
Performance Comparison: this compound vs. Structural Analogs
The following table summarizes the key performance differences between this compound and structural analog internal standards, based on typical validation parameters in bioanalytical methods.
| Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention times | Deuterated standards have almost the same chromatographic behavior as the analyte, ensuring they experience the same matrix effects at the same time.[2] Structural differences in analogs lead to different elution times. |
| Matrix Effect Compensation | High | Variable and often poor | Because they co-elute and have the same ionization properties, deuterated standards effectively normalize for ion suppression or enhancement.[1] The matrix effect at a different retention time for a structural analog may not be representative of the analyte's experience. |
| Accuracy & Precision | Excellent (typically <15% RSD and ±15% bias) | Can be acceptable, but prone to greater variability | The superior matrix effect compensation of deuterated standards leads to more reliable and reproducible quantification.[3] Structural analogs can sometimes show unacceptable bias.[4] |
| Extraction Recovery | Identical to analyte | Similar, but can differ | The chemical identity ensures that the deuterated standard behaves identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[1] |
| Availability & Cost | Generally more expensive and may require custom synthesis | More readily available and less expensive | The synthesis of stable isotope-labeled compounds is often more complex and costly.[2] |
Experimental Data Summary
| Validation Parameter | Performance with Deuterated Internal Standard |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 - 30 ng/mL for various metabolites[5][6] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
This data is compiled from representative UPLC-MS/MS methods for cyclophosphamide and its metabolites, such as 4-hydroxycyclophosphamide, using deuterated internal standards like 4-hydroxycyclophosphamide-d4.[5][7]
Experimental Protocols
A typical experimental workflow for the quantification of carboxyphosphamide using a deuterated internal standard like this compound involves the following key steps:
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add a known concentration of this compound solution.
-
Add a protein precipitating agent, such as methanol or acetonitrile.[7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. UPLC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases, such as 0.1% formic acid in water and methanol/acetonitrile.[5][7]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[7]
-
Monitor specific precursor-to-product ion transitions for both carboxyphosphamide and this compound.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of Carboxyphosphamide.
Caption: Simplified metabolic pathway of Cyclophosphamide.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analog internal standards can be a viable option when a stable isotope-labeled version is unavailable, this compound represents the superior choice for the quantitative analysis of carboxyphosphamide. Its ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to unparalleled accuracy and precision. For researchers aiming for the highest quality data in pharmacokinetic, toxicokinetic, and other drug development studies, the use of this compound is strongly recommended.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
Assessing the Isotopic Contribution of Carboxyphosphamide-d4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, a thorough understanding of their isotopic purity is paramount for accurate and reliable quantitative analysis. This guide provides a comprehensive comparison of Carboxyphosphamide-d4 with other commonly used internal standards in the analysis of cyclophosphamide and its metabolites. It outlines the experimental protocols necessary to assess their isotopic contribution and presents a framework for objective comparison.
Carboxyphosphamide, a major inactive metabolite of the anticancer drug cyclophosphamide, is frequently monitored in pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variability during sample preparation and analysis by mass spectrometry. However, the isotopic purity of these standards can vary, impacting the accuracy of quantification. This guide details the importance of assessing this isotopic contribution and provides the methodology to do so.
Comparative Analysis of Isotopic Internal Standards
The ideal stable isotope-labeled internal standard should have a high degree of isotopic enrichment, minimizing the contribution of unlabeled or partially labeled species that can interfere with the quantification of the analyte. The following table provides a comparative overview of this compound and its common alternatives.
Disclaimer: The isotopic distribution data presented in this table is for illustrative purposes and is based on typical purity specifications. Researchers should always determine the exact isotopic distribution for their specific batch of internal standard using the protocols outlined in this guide.
| Internal Standard | Nominal Mass Increase | Typical Purity Specification | Isotopic Distribution (Illustrative) | Potential for Isotopic Scrambling |
| This compound | +4 | ≥98% | d4: >98%, d3: <1.5%, d2: <0.5%, d1: <0.1%, d0: <0.01% | Low, deuterium labels are on the chloroethyl groups. |
| Cyclophosphamide-d4 | +4 | ≥98% deuterated forms (d1-d4)[1][2] | d4: >98%, d3: <1.5%, d2: <0.5%, d1: <0.1%, d0: <0.01% | Low, deuterium labels are on the oxazaphosphorine ring. |
| 4-hydroxycyclophosphamide-d4 | +4 | ≥95.0% | d4: >95%, d3: <4%, d2: <1%, d1: <0.1%, d0: <0.01% | Moderate, potential for exchange at the C4 position depending on conditions. |
| Ifosfamide-d4 (Analogue) | +4 | ≥98% | d4: >98%, d3: <1.5%, d2: <0.5%, d1: <0.1%, d0: <0.01% | Low, deuterium labels are on the chloroethyl groups. |
Experimental Protocols
A detailed assessment of the isotopic contribution of a deuterated internal standard is crucial for ensuring data quality. The following is a generalized protocol for this determination using high-resolution mass spectrometry.
Objective: To determine the isotopic distribution (percentage of d0, d1, d2, d3, d4, etc.) of this compound.
Materials:
-
This compound internal standard
-
Unlabeled Carboxyphosphamide analytical standard
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Liquid chromatography system
-
Appropriate solvents and reagents (e.g., methanol, water, formic acid)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound internal standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a series of dilutions of the unlabeled Carboxyphosphamide standard for system suitability checks.
-
-
Mass Spectrometry Analysis:
-
Infuse the this compound solution directly into the mass spectrometer or analyze via liquid chromatography-mass spectrometry (LC-MS).
-
Acquire full-scan mass spectra in the appropriate mass range to encompass the entire isotopic cluster of the molecule.
-
Ensure sufficient resolution to separate the different isotopologues (M, M+1, M+2, M+3, M+4, etc.).
-
-
Data Analysis:
-
Extract the mass spectrum for the this compound peak.
-
Identify the monoisotopic peak (d0, if present) and the peaks corresponding to the deuterated species (d1, d2, d3, d4).
-
Calculate the area under the curve for each isotopic peak.
-
Correct the observed peak areas for the natural isotopic abundance of carbon-13, nitrogen-15, and oxygen-18. This can be done using isotopic distribution calculators or specialized software.
-
Calculate the percentage of each deuterated species relative to the total area of all isotopic peaks.
-
Visualizing Key Processes
To better understand the context of using these internal standards, the following diagrams illustrate the metabolic pathway of cyclophosphamide and the workflow for assessing isotopic contribution.
Cyclophosphamide metabolism to active and inactive forms.
Experimental workflow for assessing isotopic purity.
References
Navigating the Transfer of Bioanalytical Methods for Carboxyphosphamide-d4 Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cyclophosphamide metabolites, the successful transfer of bioanalytical methods is a critical juncture. This guide provides a comparative overview of key considerations and methodologies for transferring assays that utilize Carboxyphosphamide-d4 as an internal standard. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a seamless and compliant method transfer process.
The transfer of a validated analytical method from one laboratory to another is a highly regulated process that ensures the continued integrity and reliability of the data generated. For assays quantifying carboxyphosphamide, a key metabolite of the widely used anticancer drug cyclophosphamide, employing a stable isotope-labeled internal standard like this compound is crucial for accuracy and precision. This guide explores the critical parameters and compares different approaches to method transfer, empowering laboratories to make informed decisions.
Comparative Performance of Analytical Methods
The choice of analytical instrumentation can significantly impact the performance of a carboxyphosphamide assay. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard, offering enhanced sensitivity, selectivity, and throughput compared to traditional High-Performance Liquid Chromatography (HPLC)-MS/MS systems.
Below is a summary of typical performance characteristics observed for UPLC-MS/MS methods for the analysis of cyclophosphamide and its metabolites, which are indicative of the performance that can be expected for a this compound based assay.
| Parameter | Method A: UPLC-MS/MS | Method B: HPLC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 10 - 50 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (% bias) | ± 10% | ± 15% |
| Sample Throughput | High | Moderate |
Experimental Protocols: A Closer Look
The successful transfer of a bioanalytical method hinges on the meticulous documentation and replication of the experimental protocol. Key aspects of the methodology that require careful consideration and clear communication between the originating and receiving laboratories include sample preparation, chromatographic conditions, and mass spectrometric parameters.
Sample Preparation: The Foundation of Reliable Data
The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. The two most common approaches for bioanalytical assays are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Protein Precipitation (PPT): This is a simpler and faster technique, often employing acetonitrile or methanol to precipitate plasma proteins.
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.
-
Protocol:
-
To 100 µL of plasma sample, add a buffering agent and the internal standard (this compound).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Speed | Fast | Slower |
| Simplicity | Simple | More complex |
| Cleanliness of Extract | Less clean (potential for matrix effects) | Cleaner extract |
| Recovery | Generally good | Can be variable, requires optimization |
| Cost | Lower | Higher (solvent usage) |
Chromatographic and Mass Spectrometric Conditions
The following table outlines typical UPLC-MS/MS parameters for the analysis of carboxyphosphamide. These parameters should be clearly defined in the method transfer protocol.
| Parameter | Typical Conditions |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of carboxyphosphamide from other metabolites and matrix components. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Carboxyphosphamide) | Specific to the molecule (e.g., m/z 277 -> 159) |
| MS/MS Transition (this compound) | Specific to the deuterated molecule (e.g., m/z 281 -> 163) |
Visualizing the Process: Workflows and Pathways
To facilitate a clear understanding of the processes involved, the following diagrams illustrate the bioanalytical method transfer workflow and the metabolic pathway of cyclophosphamide.
Caption: A flowchart illustrating the key stages of a bioanalytical method transfer process.
Caption: The metabolic activation and detoxification pathways of cyclophosphamide.
Conclusion
The successful transfer of bioanalytical methods for assays utilizing this compound is achievable through a well-defined protocol, clear communication, and a thorough understanding of the critical methodological parameters. By leveraging advanced analytical technologies like UPLC-MS/MS and adhering to regulatory guidelines, laboratories can ensure the consistent and reliable generation of high-quality data essential for drug development and clinical research. This guide serves as a foundational resource to aid in this critical process, promoting data integrity and facilitating inter-laboratory collaboration.
Safety Operating Guide
Safe Disposal of Carboxyphosphamide-d4: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Carboxyphosphamide-d4, a deuterated metabolite of the cytotoxic drug cyclophosphamide. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. This compound, like its parent compound, is classified as a hazardous substance and requires specific handling and disposal protocols.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound and its parent compound, cyclophosphamide, are classified as toxic, mutagenic, carcinogenic, and may cause reproductive harm.[1][2][3] Therefore, stringent safety precautions are mandatory during handling and disposal.
Required Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.[4]
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety goggles or a face shield.[4]
-
Respiratory Protection: A NIOSH-certified respirator may be required, especially in the absence of adequate ventilation controls.[5]
All handling of this compound and its waste should be performed within a certified chemical fume hood or a Class II, Type B biological safety cabinet (BSC).[2][3]
II. Waste Segregation and Containment
Proper segregation of waste streams is critical to ensure compliant disposal. All waste contaminated with this compound must be treated as hazardous cytotoxic waste.[1][3]
-
Solid Waste: Items with trace contamination, such as gloves, gowns, bench paper, and empty vials, should be collected in a designated, leak-proof, puncture-resistant container lined with a thick (e.g., 4-mil) polyethylene bag.[4] This container must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste".[6][7]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container with a purple lid, also labeled as "Cytotoxic Waste".[8]
-
Liquid Waste: Aqueous solutions of this compound should not be disposed of down the drain without prior chemical inactivation.[6] Bulk liquid waste (containing more than 3% of the original drug concentration) must be collected in a sealed, leak-proof container labeled as "Hazardous Waste: this compound".[9]
III. Chemical Inactivation of Aqueous Waste
For aqueous solutions containing trace amounts of this compound, chemical inactivation using sodium hypochlorite (bleach) is a recommended procedure prior to disposal. This process degrades the cytotoxic compound into less harmful substances.[10][11]
Experimental Protocol for Chemical Inactivation:
-
Preparation: Work within a chemical fume hood and wear all required PPE.
-
pH Adjustment: Adjust the pH of the this compound solution to approximately 9.8 using a suitable base (e.g., sodium hydroxide).
-
Addition of Sodium Hypochlorite: Add a sufficient volume of sodium hypochlorite solution to achieve a final concentration of 0.02%.[11][12]
-
Reaction Time: Allow the mixture to react for a minimum of 5 minutes with occasional stirring.[11][12]
-
Neutralization and Disposal: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0. The treated solution may then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Quantitative Data for Chemical Inactivation:
| Parameter | Value | Reference |
| Reagent | Sodium Hypochlorite (NaOCl) | [10][11][12] |
| Final NaOCl Concentration | 0.02% | [11][12] |
| Optimal pH | 9.8 | [11][12] |
| Reaction Time | 5 minutes | [11][12] |
| Degradation Efficacy | ~95% | [12] |
IV. Disposal of Solid and Bulk Waste
All solid and bulk liquid waste that has not been chemically inactivated must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Containment: Ensure all waste is securely contained in the appropriate, labeled containers as described in Section II.
-
Labeling: All containers must be clearly labeled with the contents (e.g., "this compound Waste," "Cytotoxic Waste") and the appropriate hazard symbols.
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic, incompatible chemicals, and drains.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not mix cytotoxic waste with regular trash or other waste streams.[6]
V. Spill Management
In the event of a spill, immediately restrict access to the area. Use a commercially available chemotherapy spill kit, following the manufacturer's instructions. All materials used for spill cleanup must be disposed of as cytotoxic waste.[13]
Caption: Disposal workflow for this compound waste.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ashp.org [ashp.org]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. danielshealth.com [danielshealth.com]
- 10. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of cyclophosphamide removal by using sodium hypochlorite: A case study on hospitals sewage [arww.razi.ac.ir]
- 12. arww.razi.ac.ir [arww.razi.ac.ir]
- 13. osha.gov [osha.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Carboxyphosphamide-d4
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Carboxyphosphamide-d4. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound, a labeled metabolite of the cytotoxic drug Cyclophosphamide, should be handled with the utmost care, following procedures for potent compounds.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The primary control measure to prevent exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE).[4] All personnel must be trained on the proper selection and use of PPE.
Table 1: Required PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[5] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination.[5] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols.[4][6] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when there is a risk of inhaling aerosols or fine particles, such as when handling the powder form or during spill cleanup. |
II. Operational Plan: Step-by-Step Handling Procedures
A structured workflow is crucial for minimizing the risk of contamination and exposure.
1. Preparation and Compounding:
-
All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[5]
-
Utilize closed-system drug-transfer devices (CSTDs) whenever possible to reduce the generation of aerosols.
-
Before starting, decontaminate the work surface of the BSC with an appropriate agent.
2. Administration (In Vitro/In Vivo):
-
When administering the compound, wear all prescribed PPE.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
For in vivo studies, handle animal bedding and waste as contaminated for at least 48 hours after the last administration.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Use a designated chemotherapy spill kit to clean the affected area. The kit should contain all necessary PPE, absorbent materials, and disposal bags.
-
For spills larger than 10ml of fluid or any powder spill, respiratory protection is mandatory.[6]
III. Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and secondary exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated PPE | All used gloves, gowns, and other disposable PPE should be placed in a designated, labeled cytotoxic waste container. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste. |
| Liquid Waste | Collect all liquid waste in a sealed, leak-proof container labeled as cytotoxic waste. Some cytotoxic solutions may be treated with sodium hypochlorite for neutralization before disposal, but this should be verified for this compound.[7] |
IV. Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety measures, research institutions can foster a culture of safety and ensure the well-being of their personnel while advancing critical scientific endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
